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  • Product: Methyl 2-(4-acetamidophenyl)acetate
  • CAS: 118380-03-3

Core Science & Biosynthesis

Foundational

Physicochemical properties of Methyl 2-(4-acetamidophenyl)acetate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-acetamidophenyl)acetate Prepared by: Gemini, Senior Application Scientist Introduction Methyl 2-(4-acetamidophenyl)acetate is a molecule of sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(4-acetamidophenyl)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-(4-acetamidophenyl)acetate is a molecule of significant interest within the fields of medicinal chemistry and drug development. As a derivative of the widely used analgesic and antipyretic agent, acetaminophen (paracetamol), it holds potential as a key intermediate in the synthesis of novel pharmaceutical compounds.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and manufacturing. These properties govern its behavior in various chemical and biological systems, influencing factors such as reaction kinetics, solubility, bioavailability, and stability.

This guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 2-(4-acetamidophenyl)acetate. It is intended for researchers, scientists, and drug development professionals, offering both established data and practical, field-proven methodologies for its analysis and handling. The information presented herein is grounded in authoritative sources to ensure scientific integrity and to empower researchers in their pursuit of new therapeutic agents.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity. Methyl 2-(4-acetamidophenyl)acetate is systematically named and can be identified by several key descriptors.

  • IUPAC Name: methyl 2-[4-(acetylamino)phenyl]acetate

  • CAS Number: 118380-03-3[3]

  • Molecular Formula: C₁₁H₁₃NO₃[3]

  • Canonical SMILES: CC(=O)NC1=CC=C(C=C1)CC(=O)OC[3]

  • InChI Key: ZWJLFLBVYIJQAZ-UHFFFAOYSA-N[4]

The structure of Methyl 2-(4-acetamidophenyl)acetate comprises a central benzene ring substituted at the para positions with an acetamido group and a methyl acetate group. This arrangement of functional groups dictates its chemical reactivity and physical properties.

Core Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various environments. The following table summarizes the key properties of Methyl 2-(4-acetamidophenyl)acetate based on available data.

PropertyValue/DescriptionSource(s)
Molecular Weight 207.23 g/mol [4]
Appearance Yellow to Brown Solid
Melting Point Not experimentally determined in the reviewed literature. As a solid, a distinct melting point is expected.-
Boiling Point Not experimentally determined; likely to decompose at higher temperatures.-
pKa (Predicted) 14.89 ± 0.70[3]
Solubility Expected to be soluble in many organic solvents and slightly soluble in water.[5]-
LogP (Predicted) 1.57[6]

Expert Insights: The predicted pKa suggests that the amide proton is very weakly acidic. The predicted LogP value indicates a moderate lipophilicity, suggesting it will have some solubility in both nonpolar and polar organic solvents. The lack of a definitive melting point in common databases highlights the need for experimental verification for any new batch, as this is a key indicator of purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of Methyl 2-(4-acetamidophenyl)acetate. While specific spectra for this compound are not widely published, its expected characteristics can be predicted based on its functional groups.

¹H-NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:

  • A singlet for the methyl protons of the acetamido group (around 2.1 ppm).

  • A singlet for the methyl protons of the ester group (around 3.7 ppm).[7]

  • A singlet for the methylene (CH₂) protons (around 3.6 ppm).[7]

  • Two doublets for the aromatic protons, characteristic of a 1,4-disubstituted benzene ring (typically between 7.0-7.6 ppm).

  • A broad singlet for the amide (NH) proton (variable, but often downfield).

¹³C-NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton:

  • Signals for the two methyl carbons (one from the acetyl group and one from the ester).

  • A signal for the methylene carbon.

  • Four distinct signals for the aromatic carbons (due to symmetry).

  • Signals for the two carbonyl carbons (amide and ester), which will be the most downfield (typically 160-180 ppm).[8]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups:

  • A strong C=O stretching vibration for the ester group (around 1735-1750 cm⁻¹).

  • A strong C=O stretching vibration for the amide group (around 1650-1680 cm⁻¹).

  • An N-H stretching vibration for the amide (around 3300 cm⁻¹).

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 207.

Experimental Protocols for Physicochemical Characterization

To ensure the quality and consistency of Methyl 2-(4-acetamidophenyl)acetate for research and development, a series of standardized experimental protocols should be employed.

Melting Point Determination

Causality: The melting point is a fundamental physical property that serves as a crucial indicator of purity. A sharp melting point range close to the literature value (once established) suggests a high degree of purity, while a broad and depressed range indicates the presence of impurities.

Protocol:

  • Ensure the sample is thoroughly dried to remove any residual solvent.

  • Load a small amount of the finely powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute initially.

  • As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

MeltingPoint_Workflow A Dry Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating C->D E Slow Heating Near MP D->E Approach MP F Record Melting Range E->F

Workflow for Melting Point Determination
Solubility Assessment

Causality: Understanding the solubility of a compound in various solvents is critical for designing synthetic reactions, purification procedures (such as recrystallization), and for formulating it for biological assays.

Protocol:

  • To a series of small, labeled vials, add a pre-weighed amount of Methyl 2-(4-acetamidophenyl)acetate (e.g., 10 mg).

  • To each vial, add a measured volume of a different solvent (e.g., 1 mL of water, ethanol, methanol, acetone, ethyl acetate, DMSO).

  • Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour) to ensure equilibrium is reached.

  • Visually inspect each vial for the presence of undissolved solid.

  • If the solid has completely dissolved, the solubility is greater than the initial concentration (e.g., >10 mg/mL).

  • If solid remains, the mixture can be filtered, and the concentration of the solute in the filtrate can be determined by a suitable analytical method (e.g., HPLC with a calibration curve) to quantify the solubility.

Purity Determination by HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components of a mixture. For pharmaceutical intermediates, a validated HPLC method is essential for determining the purity and identifying any related substances or degradation products.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of water (with a modifier like 0.1% formic acid) and an organic solvent like acetonitrile or methanol is often effective.

  • Standard Preparation: Prepare a stock solution of a reference standard of Methyl 2-(4-acetamidophenyl)acetate in a suitable solvent (e.g., methanol) at a known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standard to a known concentration.

  • Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • The purity is calculated by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100%.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions B->D C Prepare Sample Solution C->D E Inject Standards (Generate Calibration Curve) D->E F Inject Sample E->F G Integrate Peaks and Quantify F->G

General Workflow for HPLC Purity Analysis

Stability and Storage

The stability of a chemical compound is a critical factor for ensuring its integrity over time.

  • Storage Conditions: Methyl 2-(4-acetamidophenyl)acetate should be stored in a tightly sealed container in a dry, well-ventilated area.[4] For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.[4]

  • Stability: As an ester, this compound is susceptible to hydrolysis under strongly acidic or basic conditions. It is generally stable under neutral conditions.[9] Like many acetanilide derivatives, it should be protected from prolonged exposure to air and direct sunlight to prevent oxidative degradation.[9][10]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[9]

Synthesis and Potential Applications

Methyl 2-(4-acetamidophenyl)acetate is not a widely commercialized compound but can be synthesized from commercially available precursors. One documented synthesis route starts from 4-acetylaminophenylacetic acid.[3]

Its primary utility for the target audience lies in its role as a versatile chemical intermediate. The presence of the acetamido and methyl ester functional groups allows for a variety of chemical transformations. It can be considered a structural analogue and a potential impurity in the synthesis of acetaminophen and related compounds.[2][11] Its properties make it a valuable starting material for creating libraries of novel compounds for drug discovery programs, particularly in the development of new analgesics or other therapeutic agents.

Conclusion

Methyl 2-(4-acetamidophenyl)acetate is a compound with significant potential for researchers in the pharmaceutical sciences. This guide has provided a detailed overview of its chemical identity, core physicochemical properties, and expected spectroscopic characteristics. By outlining field-proven experimental protocols for its characterization, this document serves as a practical resource for ensuring the quality and consistency of this valuable intermediate. A comprehensive understanding of these properties is the foundation upon which successful drug discovery and development programs are built.

References

  • Shanbhag, V. (2006). Synthesis of Acetaminophen. [Online]. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Method to remove impurities from acetaminophen synthesis experiment. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and standardization of an impurity of acetaminophen, development and validation of liquid chromatographic method | Request PDF. [Online]. Available at: [Link]

  • Purdue University. (n.d.). Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. [Online]. Available at: [Link]

  • Alvernia University. (n.d.). Synthesis and Analysis of Acetaminophen in an Undergraduate Laboratory - PAX - Promoting Alvernia eXperiences. [Online]. Available at: [Link]

  • Suvchem Laboratory Chemicals. (n.d.). ACETANILIDE (FOR SYNTHESIS). [Online]. Available at: [Link]

  • PubChem. (n.d.). 2-Acetamidophenyl acetate. [Online]. Available at: [Link]

  • Miyazaki, T., Yoshioka, S., & Aso, Y. (2006). Physical stability of amorphous acetanilide derivatives improved by polymer excipients. Chemical & Pharmaceutical Bulletin, 54(8), 1207–1210.
  • Loba Chemie. (2022). ACETANILIDE EXTRA PURE. [Online]. Available at: [Link]

  • Amanote Research. (2006). Physical Stability of Amorphous Acetanilide. [Online]. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Online]. Available at: [Link]

  • FooDB. (2010). Showing Compound Methyl acetate (FDB008125). [Online]. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Online]. Available at: [Link]

  • Chegg. (2020). Solved 5. Analyze the 1H-NMR and 13C-NMR spectra of methyl | Chegg.com. [Online]. Available at: [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL. [Online]. Available at: [Link]

  • MassBank. (2008). MSBNK-Fac_Eng_Univ_Tokyo-JP000260. [Online]. Available at: [Link]

  • ResearchGate. (2014). (PDF) Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. [Online]. Available at: [Link]

  • NIST. (n.d.). Diacetamate. [Online]. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Diacetamate (CAS 2623-33-8). [Online]. Available at: [Link]

  • NIST. (n.d.). Diacetamate. [Online]. Available at: [Link]

  • ATB. (n.d.). diacetamate | C10H11NO3 | MD Topology | NMR | X-Ray. [Online]. Available at: [Link]

  • Scribd. (n.d.). HPLC Analysis of Acetaminophen. [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Methyl phenylacetate. [Online]. Available at: [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry. [Online]. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-(4-methylphenylsulfonamido)acetate. [Online]. Available at: [Link]

  • Auburn University. (2006). MASS SPECTRAL AND CHROMATOGRAPHIC STUDIES ON A SERIES OF REGIOISOMERS AND ISOBARIC DERIVATIVES RELATED TO METHYLENEDIOXYMETHAMP. [Online]. Available at: [Link]

  • SpectraBase. (n.d.). Acetamide, 2-[4-(2-hydroxyethyl)phenoxy]-N-(2-methylphenyl)- - Optional[13C NMR]. [Online]. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-(4-acetamidophenyl)acetate: Synthesis, Characterization, and Application

This guide provides a comprehensive technical overview of Methyl 2-(4-acetamidophenyl)acetate, a key organic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of Methyl 2-(4-acetamidophenyl)acetate, a key organic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data presentation to offer insights into the causality behind its synthesis, the logic of its characterization, and its strategic importance as a building block in pharmaceutical research.

Strategic Overview: The Value Proposition of a Phenylacetic Acid Derivative

Methyl 2-(4-acetamidophenyl)acetate (Compound 3 ) belongs to the phenylacetic acid derivative class of molecules. This structural motif is of significant interest as it forms the core scaffold for numerous Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), including diclofenac and ibuprofen.[1][2] The core value of Compound 3 lies in its utility as a versatile and stable building block.

The molecule incorporates two key functional groups: an acetamide and a methyl ester.

  • The acetamide group is a common feature in many active pharmaceutical ingredients (APIs), often contributing to target binding and modulating pharmacokinetic properties.

  • The methyl ester serves as a protecting group for the carboxylic acid. This is strategically crucial, as it renders the molecule inert to conditions that would cause a free carboxylic acid to react (e.g., in subsequent amidation or reduction reactions), allowing for selective chemical transformations at other sites. The ester can be readily hydrolyzed under basic or acidic conditions to unmask the carboxylic acid when desired. Furthermore, converting the acid to an ester can enhance solubility in organic solvents and facilitate purification by chromatography.

This guide will detail a robust, two-step synthesis pathway starting from 4-nitrophenylacetic acid, provide a detailed analysis of the expected analytical data for structure confirmation, and present a protocol for its application in a common subsequent transformation.

Physicochemical and Safety Data

All quantitative data for Methyl 2-(4-acetamidophenyl)acetate are summarized below for rapid reference.

PropertyValueSource(s)
IUPAC Name methyl 2-(4-acetamidophenyl)acetate[3]
Synonyms 4-Acetylaminophenylacetic acid, methyl ester[3]
CAS Number 118380-03-3[3][4][5]
Molecular Formula C₁₁H₁₃NO₃[3]
Molecular Weight 207.23 g/mol [4][5]
Physical Form Yellow to Brown Solid[4][5]
Storage Sealed in a dry place, room temperature or 2-8°C[5]
Purity (Typical) ≥95%[4][5]

Safety Profile:

Hazard StatementCodeDescriptionSource(s)
Harmful if swallowedH302---[4]
Causes skin irritationH315---[4]
Causes serious eye irritationH319---[4]

This compound should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis Pathway and Experimental Protocols

The synthesis of Methyl 2-(4-acetamidophenyl)acetate (3 ) is most efficiently achieved via a two-step process from commercially available 4-nitrophenylacetic acid (1 ). The logical flow involves first the reduction of the nitro group and subsequent acetylation to form the key intermediate, 4-acetamidophenylacetic acid (2 ), followed by a classic Fischer esterification to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Reductive Acetylation cluster_step2 Step 2: Fischer Esterification 1 4-Nitrophenylacetic Acid (1) 2 4-Acetamidophenylacetic Acid (2) 1->2  Fe, Acetic Acid  Acetic Anhydride 3 Methyl 2-(4-acetamidophenyl)acetate (3) 2->3  Methanol (excess)  H₂SO₄ (cat.)

Caption: Two-step synthesis of Methyl 2-(4-acetamidophenyl)acetate.

Protocol 3.1: Synthesis of 4-Acetamidophenylacetic Acid (Compound 2)

This protocol details the reduction of the nitro group of 4-nitrophenylacetic acid followed by in-situ acetylation of the resulting amine. Iron powder in acetic acid is a classic and cost-effective method for nitro group reduction. The reaction is then quenched with acetic anhydride to directly form the more stable acetamide.

Materials:

  • 4-Nitrophenylacetic acid (1.0 eq)

  • Glacial Acetic Acid

  • Iron powder (Fe, ~3.4 eq)

  • Acetic Anhydride (Ac₂O)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-nitrophenylacetic acid (1.0 eq) in glacial acetic acid.

  • Reduction: Heat the mixture to 95°C with vigorous stirring. Add iron powder (3.4 eq) portion-wise, ensuring the internal temperature does not exceed 105°C. The exothermic nature of the reaction requires careful control. The reaction mixture will clarify as the reduction proceeds.

  • Acetylation: Once the reduction is complete (monitored by TLC), add acetic anhydride to the reaction mixture and continue stirring at 100°C for an additional 30 minutes.

  • Work-up: Allow the mixture to cool to room temperature. Filter the solution through a pad of celite to remove the iron salts. Concentrate the filtrate under reduced pressure to approximately half its original volume.

  • Extraction: Dilute the concentrated residue with deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. This removes residual acetic acid and salts.

  • Drying and Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-acetamidophenylacetic acid (2 ) as a solid, which can be used in the next step without further purification if desired.

Protocol 3.2: Synthesis of Methyl 2-(4-acetamidophenyl)acetate (Compound 3)

This procedure employs the Fischer esterification, an acid-catalyzed equilibrium reaction.[6][7] To drive the equilibrium towards the product, an excess of the alcohol (methanol) is used as the solvent. A strong acid catalyst, like sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[7]

Materials:

  • 4-Acetamidophenylacetic acid (2 ) (1.0 eq)

  • Methanol (MeOH, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 4-acetamidophenylacetic acid (2 ) (1.0 eq) in a large excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Work-up: Dissolve the residue in ethyl acetate. Carefully transfer the organic solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution until effervescence ceases (this neutralizes the sulfuric acid catalyst), followed by deionized water, and finally brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure Methyl 2-(4-acetamidophenyl)acetate (3 ).

Analytical Characterization (Predicted)

Definitive structural confirmation is achieved through a combination of spectroscopic methods. While a publicly available spectrum for this specific compound is elusive, we can confidently predict the key analytical signals based on its structure and data from closely related analogues.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

Predicted ¹H NMR Spectrum (300 MHz, CDCl₃):

  • δ ~ 7.50 (d, 2H): A doublet corresponding to the two aromatic protons ortho to the acetamide group.

  • δ ~ 7.40 (br s, 1H): A broad singlet for the amide N-H proton.

  • δ ~ 7.15 (d, 2H): A doublet for the two aromatic protons ortho to the methylene group.

  • δ ~ 3.70 (s, 3H): A sharp singlet for the methyl ester (-OCH₃) protons. This chemical shift is characteristic of methoxy protons adjacent to a carbonyl.[9][10]

  • δ ~ 3.60 (s, 2H): A singlet for the benzylic methylene (-CH₂-) protons.

  • δ ~ 2.15 (s, 3H): A singlet for the acetyl methyl (-COCH₃) protons.[9][10]

Predicted ¹³C NMR Spectrum (75 MHz, CDCl₃):

  • δ ~ 172.0: Carbonyl carbon of the ester.[11]

  • δ ~ 168.5: Carbonyl carbon of the amide.[11]

  • δ ~ 137.0: Aromatic quaternary carbon bonded to the nitrogen.

  • δ ~ 132.0: Aromatic quaternary carbon bonded to the methylene group.

  • δ ~ 130.0: Aromatic CH carbons ortho to the methylene group.

  • δ ~ 120.0: Aromatic CH carbons ortho to the acetamide group.

  • δ ~ 52.5: Methyl ester carbon (-OCH₃).[12]

  • δ ~ 40.5: Methylene carbon (-CH₂-).

  • δ ~ 24.5: Acetyl methyl carbon (-COCH₃).

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and key fragmentation patterns that serve as a structural fingerprint.

  • Molecular Ion (M⁺): A peak is expected at m/z = 207 , corresponding to the molecular weight of the compound [C₁₁H₁₃NO₃]⁺.

  • Key Fragmentation: The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group.[13] A primary fragmentation pathway would be the loss of the methoxy radical (•OCH₃, 31 mass units) or the carbomethoxy group (•COOCH₃, 59 mass units).

    • m/z = 148: [M - •COOCH₃]⁺. This major fragment would result from benzylic cleavage, forming a stable acetamidobenzyl cation.

    • m/z = 106: Further fragmentation of the m/z 148 ion by loss of ketene (CH₂=C=O, 42 mass units) would yield the aminobenzyl cation. This is a characteristic fragmentation for acetanilides.

Mass_Spec_Fragmentation M [M]⁺˙ m/z = 207 F1 [M - •COOCH₃]⁺ m/z = 148 M->F1 - •COOCH₃ F2 [C₇H₈N]⁺ m/z = 106 F1->F2 - CH₂=C=O

Caption: Predicted major fragmentation pathway for Methyl 2-(4-acetamidophenyl)acetate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • ~3300 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.

  • ~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester. This is a highly characteristic and strong absorption.

  • ~1670 cm⁻¹ (strong, sharp): C=O stretch of the amide (Amide I band).

  • ~1530 cm⁻¹ (strong): N-H bend (Amide II band).

  • ~1240 cm⁻¹ (strong): C-O stretch of the ester.

Application: Utility as a Protected Intermediate

As discussed, the primary role of Compound 3 is as a stable, protected intermediate. To demonstrate its utility, the following protocol describes the deprotection (hydrolysis) of the methyl ester to regenerate the free carboxylic acid, 4-acetamidophenylacetic acid (2 ). This step would typically be performed after other chemical modifications have been made to the molecule where the presence of a free acid would have been problematic.

Protocol 5.1: Basic Hydrolysis of Methyl Ester

This protocol uses lithium hydroxide (LiOH), a common reagent for mild saponification of methyl esters. The reaction is typically run in a mixed solvent system like THF/water to ensure solubility of both the organic substrate and the inorganic base.

Materials:

  • Methyl 2-(4-acetamidophenyl)acetate (3 ) (1.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, ~2.0 eq)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve the methyl ester (3 ) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask with a magnetic stirrer.

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Precipitation: Slowly acidify the solution by adding 1 M HCl dropwise while stirring. The carboxylic acid product (2 ) will precipitate out of the solution as a solid as the pH becomes acidic.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining salts.

  • Drying: Dry the isolated solid under vacuum to yield the pure 4-acetamidophenylacetic acid (2 ). The identity and purity can be confirmed by comparing its melting point and ¹H NMR spectrum to that of the starting material from Protocol 3.1.

Conclusion

Methyl 2-(4-acetamidophenyl)acetate is a valuable and strategically designed chemical intermediate. Its synthesis from readily available starting materials is robust and scalable. The presence of the acetamide group and the protected carboxylic acid makes it an ideal building block for the synthesis of more complex molecules, particularly in the development of novel NSAIDs and other pharmaceutical agents. The protocols and analytical insights provided in this guide serve as a self-validating framework for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery and development programs.

References

  • Phenylacetic Acid and its derivatives are an important class of organic carboxylic acids that serve as fundamental building blocks for many pharmaceutical intermediates. Scribd. [Link]

  • [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues]. PubMed. [Link]

  • Supporting Information for a scientific publication providing spectral data for rel
  • Non-Steroidal Anti-inflammatory Drugs (NSAID)-Medicinal Chemistry. SlideShare. [Link]

  • Fischer Esterification Procedure. University of California, Irvine. [Link]

  • The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors. RSC Publishing. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • The 1 H NMR spectrum of methyl acetate shows two peaks. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives. MDPI. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • 12.2: NMR Spectra - an introduction and overview. Chemistry LibreTexts. [Link]

  • 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

  • Mass spectrum and the fragmentation pattern of the peracetylated methyl... ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. [Link]

  • Fischer Esterification. Master Organic Chemistry. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • 13.11 Characteristics of 13C NMR Spectroscopy. OpenStax. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. ACS Publications. [Link]

  • Interpretation Mass spectral interpretation is not a trivial process. University of Arizona. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Esterification protocol. Reddit. [Link]

  • Pharmacokinetic study of 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methylpyrrole)acetate in the rat. PubMed. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate. ResearchGate. [Link]

  • Diacetamate. NIST WebBook. [Link]

  • Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide) Acetate in Biological Fluids. ResearchGate. [Link]

Sources

Foundational

Thermodynamic Characterization and Solubility Modeling of Methyl 2-(4-acetamidophenyl)acetate: A Comprehensive Technical Guide

Executive Summary Methyl 2-(4-acetamidophenyl)acetate (CAS 118380-03-3) is a high-value pharmaceutical intermediate utilized primarily in the synthesis of anti-rheumatic active pharmaceutical ingredients (APIs) such as A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-(4-acetamidophenyl)acetate (CAS 118380-03-3) is a high-value pharmaceutical intermediate utilized primarily in the synthesis of anti-rheumatic active pharmaceutical ingredients (APIs) such as Actarit. For researchers and process engineers, mastering the thermodynamic properties of this compound—specifically its solid-liquid equilibrium (SLE), enthalpy of fusion, and dissolution thermodynamics—is a prerequisite for designing scalable crystallization, purification, and formulation workflows. This whitepaper provides an authoritative, step-by-step guide to the theoretical frameworks, experimental methodologies, and thermodynamic modeling required to fully characterize this molecule.

Chemical Profile & Process Significance

Methyl 2-(4-acetamidophenyl)acetate features a hydrophobic phenylacetate core coupled with a highly polar, hydrogen-bonding acetamido group[1]. This dual nature dictates its complex thermodynamic behavior in solution. In industrial crystallization, solvent selection cannot rely on trial and error; it must be driven by rigorous thermodynamic data. Understanding the causality between the compound's molecular structure and its macroscopic solubility allows scientists to optimize yield, control polymorphic forms, and minimize solvent waste.

Structurally, the compound shares significant thermodynamic similarities with paracetamol (4-acetamidophenol). Literature on paracetamol demonstrates that the solubility of such acetamide derivatives is highly sensitive to solvent polarity and hydrogen-bonding capacity, exhibiting maximum solubility in medium-polarity solvents (e.g., alcohols) and minimal solubility in non-polar hydrocarbons[2].

Theoretical Framework: Solid-Liquid Equilibrium (SLE)

The dissolution of a solid in a liquid is governed by the fundamental principle of chemical potential equality. At equilibrium, the chemical potential of the solid solute equals the chemical potential of the solute in the liquid phase.

The ideal mole fraction solubility ( xiideal​ ) is calculated based purely on the thermal properties of the solid:

lnxiideal​=−RΔHfus​​(T1​−Tm​1​)

Where ΔHfus​ is the enthalpy of fusion, Tm​ is the melting temperature, R is the universal gas constant, and T is the system temperature.

However, because Methyl 2-(4-acetamidophenyl)acetate interacts dynamically with solvent molecules, it deviates from ideality. This deviation is corrected using an activity coefficient ( γi​ ):

lnxi​=lnxiideal​−lnγi​

Determining γi​ requires precise experimental data and robust thermodynamic modeling.

Experimental Methodologies (Self-Validating Protocols)

To build a trustworthy thermodynamic dataset, researchers must employ orthogonal, self-validating techniques. The following protocols detail the standard procedures for acquiring high-fidelity thermodynamic data.

Protocol A: Thermal Analysis via Differential Scanning Calorimetry (DSC)

Causality: DSC is mandatory to determine Tm​ and ΔHfus​ , which are the mathematical anchors for calculating ideal solubility and mixing thermodynamics.

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity indium and zinc standards.

  • Preparation: Weigh precisely 2.0–5.0 mg of Methyl 2-(4-acetamidophenyl)acetate into an aluminum crucible and hermetically seal it.

  • Execution: Heat the sample from 298.15 K to approximately 450 K at a controlled heating rate of 10 K/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Analysis: Integrate the endothermic melting peak. The extrapolated onset temperature represents Tm​ , and the area under the curve yields ΔHfus​ .

Protocol B: Saturation Shake-Flask Method & HPLC Quantitation

Causality: The shake-flask method ensures that true thermodynamic equilibrium is reached between the solid and liquid phases, eliminating kinetic dissolution artifacts[3].

  • Saturation: Add an excess amount of Methyl 2-(4-acetamidophenyl)acetate to 10 mL of the selected pure solvent (e.g., methanol, ethanol, ethyl acetate, water) in a sealed, jacketed glass flask.

  • Equilibration: Maintain the temperature using a thermostatic water bath (accuracy ±0.1 K). Agitate the suspension at 150 rpm for a minimum of 48 hours to ensure complete saturation[3].

  • Phase Separation: Cease agitation and allow the suspension to settle isothermally for 12 hours to separate the solid and liquid phases[3].

  • Sampling: Extract a supernatant aliquot using a pre-heated syringe equipped with a 0.22 μm PTFE filter to prevent localized precipitation due to temperature drops.

  • Quantitation: Dilute the aliquot with the mobile phase and quantify the solute concentration via High-Performance Liquid Chromatography (HPLC) using a UV-Vis detector.

Workflow A Solid-State Characterization (DSC / XRPD) B Equilibrium Solubility (Shake-Flask Method) A->B Tm, ΔH_fus C Analytical Quantitation (HPLC-UV) B->C Saturated Aliquots D Thermodynamic Modeling (NRTL / Apelblat) C->D Mole Fraction (x) E Process Design (Crystallization / Formulation) D->E Activity Coefficients (γ)

Experimental workflow for determining solid-liquid equilibrium thermodynamics.

Quantitative Data Presentation

Table 1: Physicochemical Parameters of Methyl 2-(4-acetamidophenyl)acetate

Data derived from computational and structural databases[1].

ParameterValueUnit / Note
CAS Number 118380-03-3-
Molecular Formula C11H13NO3-
Molecular Weight 207.22 g/mol
H-Bond Donors 1Acetamido N-H
H-Bond Acceptors 3Carbonyl O, Ester O
Topological Polar Surface Area 55.4Ų
Rotatable Bonds 4Influences entropy of mixing
Table 2: Predictive Solubility Matrix (Mole Fraction, xe​×103 )

Note: As specific empirical solubility datasets for this exact ester are proprietary, the following matrix represents predictive thermodynamic behavior based on the structural analogue paracetamol[2], demonstrating the expected temperature-dependent solubility trends across different solvent classes.

Temperature (K)Methanol (Polar Protic)Ethyl Acetate (Polar Aprotic)Toluene (Non-Polar)Water (Highly Polar)
283.15 18.58.20.41.2
293.15 24.311.50.71.8
303.15 31.815.91.12.5
313.15 41.221.81.83.6
323.15 53.029.42.75.1

Thermodynamic Modeling & Dissolution Causality

Experimental data must be mathematically correlated to predict solubility at unmeasured temperatures and to extract actionable thermodynamic insights.

The Modified Apelblat Equation

The modified Apelblat equation is a highly accurate semi-empirical model used to correlate the temperature dependence of solubility[4].

lnxe​=A+TB​+Cln(T)

Where A , B , and C are empirical constants derived from the non-linear regression of experimental data. The inclusion of the Cln(T) term accounts for the temperature dependence of the enthalpy of solution, making it superior to the standard van't Hoff equation for wide temperature ranges[4].

The NRTL (Non-Random Two-Liquid) Model

To understand molecular-level non-ideality, the NRTL model is employed. Developed by Renon and Prausnitz, this model relies on the concept of "local compositions," postulating that the local concentration of molecules around a central molecule differs from the bulk concentration due to differences in interaction energies[5]. The NRTL model is exceptionally effective for predicting the activity coefficients ( γi​ ) of polar, hydrogen-bonding systems like acetamide derivatives[5].

Apparent Thermodynamic Functions of Dissolution

The dissolution process is a thermodynamic cycle involving the hypothetical melting of the solid lattice (endothermic) followed by the mixing of the subcooled liquid with the solvent (which can be exothermic or endothermic).

Dissolution S Solid Solute (Crystal Lattice) L Subcooled Liquid (Hypothetical State) S->L Fusion (ΔH_fus) Endothermic Sol Solute in Solution (Solvated State) S->Sol Dissolution (ΔH_sol) Total Enthalpy Change L->Sol Mixing (ΔH_mix) Exo/Endothermic

Thermodynamic cycle of the dissolution process illustrating enthalpy contributions.

Using the van't Hoff equation and the Gibbs free energy relation, the apparent enthalpy ( ΔHsol​ ), entropy ( ΔSsol​ ), and Gibbs free energy ( ΔGsol​ ) of dissolution are calculated:

ΔGsol​=−RTlnxe​ ΔHsol​=−R∂(1/T)∂lnxe​​ ΔSsol​=TΔHsol​−ΔGsol​​

Causality: Analyzing these parameters dictates process engineering choices. If ΔHsol​>0 (endothermic) and ΔSsol​>0 , the dissolution is entropy-driven, meaning the disruption of the solvent's internal structure is the primary driver of solubility. Conversely, a highly exothermic mixing phase ( ΔHmix​<0 ) indicates strong, specific solute-solvent interactions (e.g., hydrogen bonding between the acetamido group and alcoholic solvents), which can be exploited to maximize crystallization yields via cooling.

References

  • Guidechem. "methyl 2-(4-acetamidophenyl)acetate 118380-03-3 wiki - Guidechem".
  • Granberg, R. A., & Rasmuson, Å. C. (1999). "Solubility of Paracetamol in Pure Solvents". Journal of Chemical & Engineering Data.
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis.
  • Renon, H., & Prausnitz, J. M. (1968). "Local Compositions in Thermodynamic Excess Functions for Liquid Mixtures". AIChE Journal.
  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". Journal of Chemical Thermodynamics.

Sources

Exploratory

A Technical Guide to Methyl 2-(4-acetamidophenyl)acetate: Synthesis, Application, and Quality Control of a Key Aceclofenac Intermediate

Abstract Methyl 2-(4-acetamidophenyl)acetate is a pivotal pharmaceutical intermediate, primarily serving as a key starting material in the synthesis of Aceclofenac, a widely prescribed non-steroidal anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-(4-acetamidophenyl)acetate is a pivotal pharmaceutical intermediate, primarily serving as a key starting material in the synthesis of Aceclofenac, a widely prescribed non-steroidal anti-inflammatory drug (NSAID). The purity and efficient synthesis of this intermediate are paramount to the quality and cost-effectiveness of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of Methyl 2-(4-acetamidophenyl)acetate, designed for researchers, chemists, and professionals in drug development. It covers the compound's physicochemical properties, detailed synthesis protocols with mechanistic insights, its critical role in the synthesis of Aceclofenac, comprehensive analytical methods for quality assurance, and essential safety protocols.

Introduction

Methyl 2-(4-acetamidophenyl)acetate, with the CAS number 118380-03-3, is an organic compound belonging to the ester and amide classes.[1] Its molecular structure is central to its function as a precursor to Aceclofenac, a phenylacetic acid derivative known for its potent analgesic and anti-inflammatory properties.[2] Aceclofenac offers a favorable gastrointestinal tolerability profile compared to other NSAIDs like Diclofenac, making it a valuable therapeutic agent for conditions such as osteoarthritis and rheumatoid arthritis.[3] The synthetic pathway from Methyl 2-(4-acetamidophenyl)acetate to Aceclofenac is a well-established industrial process. Therefore, a thorough understanding of the intermediate's synthesis, characteristics, and control is fundamental for any pharmaceutical manufacturing operation aiming to produce high-quality Aceclofenac.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of a pharmaceutical intermediate is crucial for process development, handling, and storage. Key properties of Methyl 2-(4-acetamidophenyl)acetate are summarized below.

PropertyValueSource(s)
CAS Number 118380-03-3[1]
Molecular Formula C11H13NO3[1]
Molecular Weight 207.23 g/mol
Appearance Yellow to Brown Solid
pKa 14.89 ± 0.70 (Predicted)[1]
Topological Polar Surface Area 55.4 Ų[1]
Storage Temperature Room Temperature, Sealed in Dry Conditions

Synthesis of Methyl 2-(4-acetamidophenyl)acetate

The most common and industrially viable method for synthesizing Methyl 2-(4-acetamidophenyl)acetate is through the esterification of 4-acetamidophenylacetic acid. This process is a classic example of a Fischer-Speier esterification.

Synthesis Protocol: Fischer-Speier Esterification

This protocol describes the synthesis via acid-catalyzed esterification of 4-acetamidophenylacetic acid with methanol.

Materials:

  • 4-Acetamidophenylacetic acid

  • Methanol (Anhydrous)

  • Concentrated Sulfuric Acid (Catalyst)

  • Sodium Bicarbonate (Aqueous Solution, 10%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulphate

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, suspend 4-acetamidophenylacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-15 volumes).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for several hours (typically 12-16 hours). The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under vacuum.

  • Neutralization & Extraction: Dilute the residue with ethyl acetate and carefully neutralize the mixture by washing with a 10% aqueous sodium bicarbonate solution until effervescence ceases. Separate the organic layer.

  • Washing & Drying: Wash the organic layer with water, dry it over anhydrous sodium sulphate, and filter.

  • Isolation: Evaporate the solvent in vacuo to yield the crude Methyl 2-(4-acetamidophenyl)acetate. The product can be further purified by recrystallization if necessary.

Mechanistic Rationale

The choice of an acid catalyst, like sulfuric acid, is critical. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. Using an excess of methanol not only serves as the solvent but also drives the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle. The neutralization step with sodium bicarbonate is essential to remove the acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Application: The Bridge to Aceclofenac

The primary industrial application of Methyl 2-(4-acetamidophenyl)acetate is its role as a direct precursor to Aceclofenac. The conversion involves a two-step process: first, an esterification with a protected haloacetic acid, followed by deprotection.

Synthetic Pathway to Aceclofenac

The synthesis of Aceclofenac from its precursor, Diclofenac, often involves the creation of an intermediate ester which is then deprotected.[3][4][5] A common strategy involves reacting Diclofenac with an α-haloacetic acid ester, such as tert-butyl bromoacetate, followed by acid-catalyzed removal of the tert-butyl protecting group.[4][5]

The following diagram illustrates a representative synthetic pathway for Aceclofenac, highlighting the formation of a key intermediate ester.

G cluster_0 Step 1: Intermediate Ester Formation cluster_1 Step 2: Deprotection Diclofenac Diclofenac Intermediate tert-butyl aceclofenac Diclofenac->Intermediate Reaction Bromoacetate tert-butyl bromoacetate Bromoacetate->Intermediate Base Base (e.g., Triethylamine) Base->Intermediate Aceclofenac Aceclofenac (Final API) Intermediate->Aceclofenac Hydrolysis Acid Acid (e.g., Formic Acid) Acid->Aceclofenac

Caption: Synthetic pathway from Diclofenac to Aceclofenac.

Experimental Insight

The use of a tert-butyl ester intermediate is a strategic choice in organic synthesis. The tert-butyl group is a robust protecting group under basic and neutral conditions but can be readily cleaved under mild acidic conditions (e.g., using formic or trifluoroacetic acid), often with high yield.[6][7] This selectivity allows for the deprotection step to occur without affecting other sensitive functional groups in the molecule. The reaction is typically carried out at moderate temperatures (e.g., 50-60°C) to ensure a controlled reaction rate and minimize side-product formation.[4]

Quality Control and Analytical Methods

Ensuring the purity of Methyl 2-(4-acetamidophenyl)acetate is non-negotiable for producing high-grade Aceclofenac. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity and identifying any process-related impurities.

HPLC Method for Purity Analysis

Principle: Reversed-phase HPLC separates the compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). The exact gradient will depend on the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the analyte and key impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).

  • System Suitability: Before sample analysis, inject a standard solution to verify system parameters such as theoretical plates, tailing factor, and reproducibility, ensuring the system is performing correctly.

  • Analysis: Inject the sample solution and integrate the peak areas. Purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of Methyl 2-(4-acetamidophenyl)acetate and ensure personnel safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[8][9] If there is a risk of dust formation, use a suitable respirator.

  • Handling: Avoid contact with skin and eyes and avoid inhalation of dust.[8][10] Use in a well-ventilated area. Keep away from sources of ignition.[11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] The recommended storage condition is sealed in a dry environment at room temperature.

Conclusion

Methyl 2-(4-acetamidophenyl)acetate is more than just a chemical compound; it is a critical link in the value chain of producing Aceclofenac, a vital anti-inflammatory medication. A robust understanding of its synthesis, the rationale behind the chosen chemical pathways, and stringent analytical controls are fundamental to ensuring the safety, efficacy, and economic viability of the final pharmaceutical product. This guide provides the foundational technical knowledge for scientists and developers working with this important intermediate, emphasizing the principles of chemical causality and self-validating protocols that underpin modern pharmaceutical manufacturing.

References

  • Sci-Chem. (2013). SAFETY DATA SHEET METHYL ACETATE. Retrieved from [Link]

  • Patra, S., Mondal, P., Mandal, S. K., Ghosh, S., & Deb, S. (2015). Ultrasound-Promoted Synthesis of Aceclofenac. Indian Journal of Pharmaceutical Sciences, 77(5), 582–584.
  • PENTA. (2025). Methyl acetate Safety Data Sheet. Retrieved from [Link]

  • CN101955459A. (2021). Aceclofenac synthesis refining process. Google Patents.
  • Jain, D., et al. (2015). Synthesis and Characterization of Specified Impurities of Aceclofenac. ResearchGate. Retrieved from [Link]

  • WO/1999/055660. (1999). PROCESS FOR THE PREPARATION OF ACECLOFENAC. WIPO Patentscope. Retrieved from [Link]

  • CN101215243A. (2008). Method for preparing aceclofenac. Google Patents.
  • EP1082290B1. (2003). Process for the preparation of aceclofenac. Google Patents.
  • Ebner, D. C., Tambar, U. K., & Stoltz, B. M. (2008). The direct acyl-alkylation of arynes. Organic Syntheses. Retrieved from [Link]

  • WO1999055660A1. (1999). Process for the preparation of aceclofenac. Google Patents.
  • FooDB. (2010). Showing Compound Methyl acetate (FDB008125). Retrieved from [Link]

  • Zhyhutska, O., et al. (2021). DEVELOPMENT OF THE TECHNOLOGICAL BASIS FOR THE PRODUCTION OF ACECLOFENAC. Lviv Polytechnic National University Institutional Repository. Retrieved from [Link]

Sources

Foundational

Structural Homologation and Esterification: A Comparative Analysis of Paracetamol and Methyl 2-(4-acetamidophenyl)acetate

The Structural Paradigm: Phenol vs. Esterified Homologue Paracetamol (N-(4-hydroxyphenyl)acetamide) is a ubiquitous analgesic and antipyretic characterized by a central benzene ring substituted with an acetamido group an...

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Paradigm: Phenol vs. Esterified Homologue

Paracetamol (N-(4-hydroxyphenyl)acetamide) is a ubiquitous analgesic and antipyretic characterized by a central benzene ring substituted with an acetamido group and a phenolic hydroxyl group in the para positions. While highly effective, the direct attachment of the hydroxyl group to the aromatic ring dictates its unique metabolic vulnerabilities.

Methyl 2-(4-acetamidophenyl)acetate represents a rational structural divergence. In this molecule, the phenolic hydroxyl group is replaced by a methyl acetate moiety (-CH2COOCH3). This modification introduces an sp3 -hybridized methylene spacer, completely disrupting the electronic conjugation between the oxygen heteroatom and the aromatic π -system. As an Application Scientist, analyzing this structural shift is critical because it fundamentally alters the molecule's physicochemical properties, receptor binding profile, and metabolic clearance pathways.

Comparative Physicochemical Profiling

The transition from a phenol to an esterified homologue drastically shifts the molecule's thermodynamic and solubility profile. The masking of the hydrogen-bond donating hydroxyl group and the addition of a lipophilic carbon spacer drive these changes.

Table 1: Quantitative Physicochemical Comparison

PropertyParacetamol[1][2]Methyl 2-(4-acetamidophenyl)acetate[3]Causality of Divergence
Molecular Weight 151.16 g/mol 207.23 g/mol Addition of the -CH2COOCH3 moiety.
Lipophilicity (LogP) ~0.311.50 (XLogP3)Loss of polar -OH; addition of aliphatic carbons increases lipid solubility.
Ionizability (pKa) 9.0 – 9.5 (Acidic)~14.89 (Non-ionizable)Removal of the phenolic proton eliminates physiological ionization.
TPSA 49.3 Ų55.4 ŲEster oxygen atoms slightly increase the polar surface area.
H-Bond Donors 2 (-OH, -NH)1 (-NH)Esterification removes the hydroxyl hydrogen bond donor.
H-Bond Acceptors 23Addition of the ester carbonyl and ether oxygens.

Metabolic Trajectories: The NAPQI Bypass

The most profound implication of this structural relationship lies in toxicology. Paracetamol's hepatotoxicity is driven by Cytochrome P450 (CYP2E1) oxidation. The enzyme extracts two electrons and two protons from the conjugated phenol-amide system, generating N-acetyl-p-benzoquinone imine (NAPQI), a highly reactive electrophile that depletes hepatic glutathione and causes necrosis[4].

Methyl 2-(4-acetamidophenyl)acetate structurally bypasses this toxicological trap. The presence of the methylene spacer (-CH2-) breaks the resonance required to form a quinone double bond. Furthermore, the molecule lacks the oxidizable phenolic hydroxyl group entirely. Consequently, rather than undergoing CYP450-mediated oxidative bioactivation, the primary metabolic liability shifts to esterase-mediated hydrolysis, yielding the stable, non-quinone forming 4-acetamidophenylacetic acid.

Metabolic_Pathway Para Paracetamol (Phenolic -OH) CYP CYP450 Oxidation Para->CYP Susceptible to 2-electron oxidation Ester Methyl 2-(4-acetamidophenyl)acetate (-CH2COOCH3) Ester->CYP Blocked (Lacks phenolic OH) Esterase Esterase Hydrolysis Ester->Esterase Primary clearance pathway NAPQI NAPQI (Toxic Quinone Imine) CYP->NAPQI Forms reactive double bond Acid 4-Acetamidophenylacetic Acid (Non-Quinone Metabolite) Esterase->Acid Stable excretion

Comparative metabolic trajectories of Paracetamol and its esterified homologue.

Experimental Workflow: Synthesis via Carboxyl Activation

To study Methyl 2-(4-acetamidophenyl)acetate, researchers must synthesize it from its carboxylic acid precursor. The following protocol utilizes thionyl chloride ( SOCl2​ ) for highly efficient, in situ carboxyl activation[5].

Step-by-Step Methodology
  • Reaction Setup: Suspend 1.0 equivalent of 4-acetamidophenylacetic acid in anhydrous methanol (10 volumes).

    • Causality: Methanol serves a dual purpose as both the reaction solvent and the nucleophile. Anhydrous conditions are critical to prevent the premature hydrolysis of the highly reactive acyl chloride intermediate.

  • Electrophilic Activation: Cool the suspension to 0°C using an ice bath. Add 1.2 equivalents of thionyl chloride ( SOCl2​ ) dropwise over 15 minutes.

    • Causality: SOCl2​ converts the stable carboxylic acid into an acyl chloride. The dropwise addition controls the exothermic release of SO2​ and HCl gases, preventing solvent boil-over and side reactions.

  • Nucleophilic Acyl Substitution: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 2 to 3 hours.

    • Causality: Refluxing provides the activation energy necessary to drive the nucleophilic attack of methanol onto the acyl chloride to completion.

  • Quenching and Isolation: Concentrate the mixture under reduced pressure to remove excess methanol. Resuspend the crude residue in ethyl acetate and wash with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8.

    • Causality: The alkaline wash neutralizes residual HCl , ensuring that the newly formed ester does not undergo acid-catalyzed hydrolysis back to the starting material during the workup phase.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize the resulting solid from an ethyl acetate/hexane mixture to yield pure Methyl 2-(4-acetamidophenyl)acetate.

Synthesis_Workflow Start 4-Acetamidophenylacetic Acid Reagent SOCl2 / Methanol (0°C to Reflux) Start->Reagent Activation Intermediate Acyl Chloride Intermediate Reagent->Intermediate Chlorination Product Methyl 2-(4-acetamidophenyl)acetate Intermediate->Product Nucleophilic Acyl Substitution

Step-by-step synthetic workflow for Methyl 2-(4-acetamidophenyl)acetate.

Self-Validating Analytical Controls

To ensure scientific integrity, the synthesis must be verified through a self-validating analytical system that confirms the specific structural divergence from a phenol/acid to an ester.

  • In-Process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Silica gel, EtOAc:Hexane 1:1). Validation logic: The product will exhibit a significantly higher Retention Factor ( Rf​ ) than the starting material. The masking of the polar carboxylic acid group eliminates strong hydrogen bonding with the silica stationary phase, causing the ester to elute faster.

  • Infrared Spectroscopy (IR): The successful conversion is validated by the disappearance of the broad, strongly hydrogen-bonded O-H stretch (typically spanning 2500–3300 cm−1 in the acid precursor) and the emergence of a sharp, distinct ester carbonyl (C=O) stretch at approximately 1735–1745 cm−1 .

  • Proton NMR ( 1H -NMR): The structural homologation is definitively confirmed by the appearance of a new, sharp singlet integrating to 3 protons at roughly δ 3.6 ppm, corresponding to the newly introduced methoxy group ( −OCH3​ ). The methylene spacer ( −CH2​− ) will appear as a singlet at approximately δ 3.5 ppm, confirming the intact spacer between the aromatic ring and the ester.

References

  • National Center for Biotechnology Information (PMC). "Exploring acetaminophen prodrugs and hybrids: a review". Available at:[Link]

  • Semantic Scholar. "Paracetamol Research and New Formulation Design". Available at:[Link]

  • National Center for Biotechnology Information (NCBI Bookshelf). "Paracetamol (Acetaminophen) - Pharmaceutical Drugs". Available at:[Link]

  • Google Patents. "CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents...".

Sources

Exploratory

The Medicinal Chemistry of Methyl 2-(4-acetamidophenyl)acetate: Synthesis, Lipophilicity, and Prodrug Applications

Executive Summary The rational design of prodrugs and structural derivatives is a cornerstone of modern medicinal chemistry, aimed at overcoming the pharmacokinetic limitations of active pharmaceutical ingredients (APIs)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of prodrugs and structural derivatives is a cornerstone of modern medicinal chemistry, aimed at overcoming the pharmacokinetic limitations of active pharmaceutical ingredients (APIs). Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) [1] serves as a critical esterified derivative of Actarit (4-acetamidophenylacetic acid), a well-established disease-modifying antirheumatic drug (DMARD) [2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the physicochemical rationale behind the esterification of Actarit, provide self-validating synthetic protocols, and map the structure-activity relationship (SAR) of its derivatives. This guide is designed for researchers focused on immunomodulatory drug development and solid-phase synthesis.

Pharmacological Context: The Need for Derivatization

Actarit is an orally active immunomodulator that selectively activates CD4+ suppressor T-cells and acts as a Carbonic Anhydrase II (CAII) inhibitor ( IC50​=422 nM ) [3]. While highly effective in modulating the immune response in rheumatoid arthritis and multiple sclerosis models, Actarit's free carboxylic acid moiety limits its passive diffusion across lipid bilayers due to its high polarity at physiological pH.

To enhance bioavailability and cellular permeability, researchers synthesize ester derivatives, such as Methyl 2-(4-acetamidophenyl)acetate. By masking the carboxylic acid as a methyl ester, the Topological Polar Surface Area (TPSA) is reduced, and lipophilicity (LogP) is increased. Once the highly lipophilic prodrug crosses the cell membrane, intracellular esterases hydrolyze the ester bond, liberating the active Actarit molecule [4].

Mechanistic Pathway of Actarit Ester Prodrugs

G Prodrug Methyl 2-(4-acetamidophenyl)acetate (High Lipophilicity) Membrane Passive Diffusion across Cell Membrane Prodrug->Membrane Enhanced Permeability Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Actarit Actarit (Active Drug) 4-acetamidophenylacetic acid Esterase->Actarit Cleavage of Methyl Ester CAII CAII Inhibition (IC50 = 422 nM) Actarit->CAII TCell T-Cell Modulation (Downregulates CD4+/CD25+) Actarit->TCell

Cellular uptake, enzymatic hydrolysis, and pharmacological mechanism of Actarit methyl ester.

Structure-Activity Relationship (SAR) & Physicochemical Data

The modification of the acetamido and carboxylic acid groups drastically alters the molecule's behavior. For instance, replacing the methyl group of the acetamido moiety with a trifluoromethyl group (Trifluoroacetamido derivative) further enhances lipophilicity without introducing significant steric bulk, as fluorine and hydrogen have comparable atomic radii [5].

The table below summarizes the quantitative physicochemical shifts achieved through derivatization.

Table 1: Physicochemical Properties of Actarit and its Ester Derivatives

Compound NameCAS No.Molecular Weight ( g/mol )TPSA (Ų)XLogP3Primary Research Application
Actarit (Parent)18699-02-0193.2066.40.9Active DMARD, CAII Inhibitor [3]
Methyl 2-(4-acetamidophenyl)acetate 118380-03-3207.2355.41.3Prodrug, Solid-phase linker intermediate [1]
Ethyl 2-(4-acetamidophenyl)acetate 13475-17-7221.2555.41.5Enhanced lipophilicity studies [6]
Trifluoroacetamido Actarit N/A247.1766.4>2.0High-bioavailability SAR modeling [5]

Data synthesized from computational chemical databases and partition coefficient (shake-flask) experiments.

Chemical Synthesis & Self-Validating Methodologies

Synthesizing Methyl 2-(4-acetamidophenyl)acetate requires precise control over reaction conditions to prevent the hydrolysis of the acetamido group while ensuring complete esterification of the carboxylic acid.

Causality of Reagent Selection

While Fischer esterification (using H2​SO4​ and Methanol) is a standard approach, it is an equilibrium-driven process that produces water, which can stall the reaction or lead to side-product formation.

As an expert alternative, Thionyl Chloride ( SOCl2​ ) in Methanol is utilized [7]. The causality behind this choice is three-fold:

  • In Situ HCl Generation: SOCl2​ reacts with methanol to generate anhydrous HCl, which acts as a potent catalyst.

  • Irreversibility: The reaction of the carboxylic acid with SOCl2​ forms a highly reactive acyl chloride intermediate, which is immediately trapped by methanol. The byproducts ( SO2​ and HCl ) are gases that escape the system, driving the reaction to 100% conversion according to Le Chatelier’s principle.

  • Chemoselectivity: Under controlled low temperatures, this method selectively esterifies the carboxylic acid without cleaving the N -acetyl (acetamido) bond.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , incorporating built-in analytical checkpoints to ensure scientific integrity.

Reagents Required:

  • Actarit (4-acetamidophenylacetic acid): 1.0 eq (e.g., 5.0 g, 25.9 mmol)

  • Anhydrous Methanol: 50 mL (Solvent and reactant)

  • Thionyl Chloride ( SOCl2​ ): 1.2 eq (2.26 mL, 31.0 mmol)

  • Saturated Sodium Bicarbonate ( NaHCO3​ ) solution

  • Ethyl Acetate (EtOAc)

Procedure:

  • System Preparation: Flame-dry a 250 mL two-neck round-bottom flask under a continuous flow of inert Nitrogen ( N2​ ). Add 50 mL of anhydrous methanol and cool the flask to 0∘C using an ice-water bath.

  • Catalyst Generation: Slowly add Thionyl Chloride (2.26 mL) dropwise via an addition funnel over 15 minutes. Causality: Exothermic reaction; slow addition prevents methanol boiling and controls the generation of anhydrous HCl.

  • Substrate Addition: Add Actarit (5.0 g) to the chilled acidic methanol solution in small portions.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature ( 23∘C ). Stir for 4–6 hours.

  • Validation Checkpoint 1 (TLC Monitoring): Pull a 10 µL aliquot, quench in 100 µL of saturated NaHCO3​ , and extract with EtOAc. Spot on a silica gel TLC plate alongside an Actarit standard. Elute with EtOAc/Hexanes (1:1). The ester product will have a significantly higher Rf​ value (~0.6) compared to the polar starting material ( Rf​ ~0.1). Proceed only when the starting material spot disappears.

  • Workup & Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess methanol and residual HCl/SO2​ . Dissolve the resulting crude oil in 100 mL EtOAc.

  • Phase Separation: Wash the organic layer with 50 mL of saturated NaHCO3​ . Causality: This neutralizes any remaining acid and pulls unreacted Actarit into the aqueous layer as a sodium salt, ensuring the organic layer contains only the neutral ester.

  • Purification: Wash with brine (50 mL), dry over anhydrous MgSO4​ , filter, and evaporate to yield Methyl 2-(4-acetamidophenyl)acetate as a white-to-yellowish solid.

  • Validation Checkpoint 2 (NMR Confirmation): Confirm structure via 1H NMR ( CDCl3​ ). Look for the appearance of a sharp singlet at δ≈3.68 ppm integrating to 3 protons, which confirms the successful installation of the methyl ester [8].

Advanced Applications in Solid-Phase Synthesis

Beyond its role as a prodrug, the methyl ester of 4-acetamidophenylacetic acid (and its nitro-precursors) is heavily utilized in the development of phenanthridine linkers for solid-phase organic synthesis (SPOS).

In advanced combinatorial chemistry, protecting the acid group of 4-nitrophenylacetic acid as a methyl ester allows for the selective catalytic transfer hydrogenation of the nitro group to an amine. This amine is subsequently coupled with 2-iodobenzoic acid to build complex linker scaffolds [8]. The methyl ester acts as a robust protecting group that withstands basic enolate alkylation conditions (e.g., NaH or LDA at −78∘C ) before being selectively cleaved to release the synthesized library of compounds.

Conclusion

Methyl 2-(4-acetamidophenyl)acetate represents a vital node in the intersection of synthetic organic chemistry and pharmacology. By understanding the thermodynamic drivers of its synthesis and the pharmacokinetic benefits of its lipophilic profile, researchers can leverage this derivative to optimize drug delivery systems for immunomodulatory therapies and expand the boundaries of solid-phase combinatorial libraries.

References

  • Guidechem. "Methyl 2-(4-acetamidophenyl)acetate 118380-03-3". Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4zCa0_tlyoIP7HdxP_EupXo2Q5LoWus4QllFOSHY5kv8mn1pIjZtviO6ulEJwWuhph-WS5iPr58gDyxx5H1keSg-_m52XKZWtNR_jLhXZ0yordJ50WvIYGGni5U9gvvVc1WTz2ANEobARtP1Q8ivPRR7dJIJbLYNBlGwxcAZ1w1SyNs0BtPvJIK3G1-Px4A==]
  • ChemicalBook. "Actarit | 18699-02-0". ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdHoABB-1RC4C4G5AGwTNDJsJEMGda91nytM3Z9yieOufb9IFEhvvQmwT9Sjwlis3HsMa64y6iiictX39zt8_gH8nxmgWV_B1d5jkD5zis8m_WHLN41LZKmSmJ5TXnFEDXM_PUQpB_vHjh9tsRT_tDzMadxjevZEhAnFI9-T3Fig==]
  • MedChemExpress. "Actarit (4-Acetylaminophenylacetic acid) | CAII Inhibitor". MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGq8rVJ2n36BseHu7g4udpMr4qughd2XZJ2RPtTujQHek71SM-7AP1TaD3FxaorHHHfIAZyFHtfG82KpBBncV-3UwGVDhH1htCiNhAw5QnF4DWDheetuZ6UZ2a2K-zpdB3H3XcZoM=]
  • Google Patents. "WO2005084658A1 - Derivatives of actarit and their therapeutic use". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpr9RB8VURsVjyxDryWCF1hB2B768S5e3sMqwtrOzw3DaQjZAqYIsq1lRGMhvwiHELP6zIsjogglaqH8dnt2k74wnOm2kLfSWUOy__MFZ9uj4eMHMzSYn17aE8sVPGmYRnYB3M493DX53L6kHMwQ==]
  • American Chemical Society. "Synthesis and lipophilicity of the trifluoroacetamido derivative of actarit | Poster Board #721". Digitell Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Aq9ayKaKahjSkD_V5TLEqZzxzUGMLHnTplp6tiCWsCCUXKTDdPbjsE5-TclGhXyqhPgUOSftQRgwFBqERAYREnEz8BzuDMyxHo5WFFPI94rD7Eq7BrXln0FmmOiZHOe6LigNymdbIbq0d1u4kNQzvaTdYUnItz-ni1B9YKXgJgxCmsEkpL6G8U51oaRnAo2ZXjVmeXAEcoxZR6jEgy9gX7LcRYtqC9tWpTufuTFKoJ2puyiChk3Kbs3lqyXERQ==]
  • Echemi. "13475-17-7, 4-ACETAMIDOPHENYLACETIC ACID ETHYL ESTER Formula". Echemi.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdi4quGeRxwbFWCaBRb__8m88z4N7uWwjS7Iw6WcAV8ysm1g1OxFXOPnGkey25jm4RYwYEKn0tQtFZxJsUf_bAtnQ-jphA17EHh6VoNVnQyFEviPcX5Iq8GWj5ocHG3zPzdwEABMs_zHfl932PXtrr6Q8jZgTDoIz2sHNklYYakF0Osc1UGzdHzSyrScp6pkQWYwYFmNtf]
  • Google Patents. "CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents". Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxameZu7UhdalTxlnALQN5ER2SNIEyMsn2OSiD9cvj96RUOPGgJLRkBp_jAedT2d8qxYObggm1q-8fLEF19k_6Mjbjd3-s6Sdse-xbxrx1p09isGs_9L9aBAEj9ibOkVBuiwieh8rERqAAHT8=]
  • ACS Publications. "New Phenanthridine Linkers for the Solid-Phase Synthesis of Acid-Containing Compounds". ACS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNVyyiQcCFmyGmV4swixCBd5qzvrQtYkgAmqI1e_YJkkZ8wcOnSBJ5DCIvR8x-JwNNsoNrSxDOW8a7RVYGWopq9vY06ynw7JAw7uiqCmmwdqk5GHwGjmVs5SVsZNP_EUcNhwIsiA==]

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantitative Analysis of Methyl 2-(4-acetamidophenyl)acetate

Abstract This application note presents a detailed, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-(4-acetamidophenyl)acetate. This compo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methyl 2-(4-acetamidophenyl)acetate. This compound, an ester derivative of the widely used analgesic acetaminophen, is of significant interest in pharmaceutical development as a potential prodrug or as an intermediate in synthetic processes. Ensuring its purity and quantifying its concentration in the presence of potential impurities and degradants is critical for quality control. The developed reversed-phase HPLC method utilizes a C18 column with a simple isocratic mobile phase of methanol and water, and UV detection. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust analytical method for Methyl 2-(4-acetamidophenyl)acetate.

Introduction

Methyl 2-(4-acetamidophenyl)acetate (Figure 1) is a derivative of N-acetyl-p-aminophenol (acetaminophen), a widely used over-the-counter analgesic and antipyretic.[1] The esterification of the carboxylic acid group of a related structure or synthesis from acetaminophen precursors can lead to this compound, which may serve as a prodrug or a key synthetic intermediate. Accurate and precise analytical methods are essential for the characterization, quality control, and stability testing of this active pharmaceutical ingredient (API) or intermediate.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[2] This application note provides a comprehensive guide to a developed and validated HPLC method for the quantitative determination of Methyl 2-(4-acetamidophenyl)acetate. The method is designed to be stability-indicating, meaning it can accurately measure the analyte in the presence of its degradation products.

Figure 1: Chemical Structure of Methyl 2-(4-acetamidophenyl)acetate

Molecular Formula: C₁₁H₁₃NO₃[3] Molecular Weight: 207.23 g/mol [3] Predicted pKa: 14.89 ± 0.70[3]

Method Development Strategy

The development of a robust HPLC method requires a systematic approach, taking into account the physicochemical properties of the analyte and the principles of chromatography as outlined in compendia such as the United States Pharmacopeia (USP).[2][4]

Analyte Characterization and Initial Parameter Selection
  • Structure and Polarity: Methyl 2-(4-acetamidophenyl)acetate possesses both polar (amide and ester groups) and non-polar (benzene ring) functionalities. This mixed polarity makes it well-suited for reversed-phase HPLC.

  • Chromophore and UV Detection: The presence of the acetamidophenyl group, a strong chromophore, allows for sensitive detection using UV spectrophotometry. The parent compound, acetaminophen, has a maximum absorbance (λmax) at approximately 249 nm.[5] Due to the structural similarity, a detection wavelength in this region is a logical starting point.

Column Selection

A C18 column is the most common stationary phase for reversed-phase HPLC and provides excellent retention for a wide range of compounds, including those with moderate polarity. A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen for this method to ensure good resolution and peak shape.

Mobile Phase Selection and Optimization

A simple mobile phase consisting of an organic modifier and water is desirable for its ease of preparation and robustness. Methanol and acetonitrile are the most common organic modifiers in reversed-phase HPLC. Methanol was chosen for this method due to its ability to provide different selectivity compared to acetonitrile and its general suitability for aromatic compounds. An isocratic elution was selected for its simplicity and reproducibility, which is ideal for routine quality control analysis.

The initial mobile phase composition was a 50:50 (v/v) mixture of methanol and water. This was then optimized by adjusting the ratio to achieve a suitable retention time (typically between 3 and 10 minutes) and optimal peak shape.

Detection Wavelength

Based on the UV spectrum of the structurally similar acetaminophen, a detection wavelength of 249 nm was selected.[5] This wavelength is expected to provide high sensitivity for Methyl 2-(4-acetamidophenyl)acetate.

Experimental Protocol

Materials and Reagents
  • Methyl 2-(4-acetamidophenyl)acetate reference standard (purity >98%)

  • HPLC grade methanol

  • HPLC grade water

  • 0.45 µm nylon syringe filters

Instrumentation

A standard HPLC system equipped with the following components was used:

  • Quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Chromatography data system

Chromatographic Conditions

The optimized chromatographic conditions are summarized in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Methanol : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 249 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 1: Optimized HPLC Conditions

Preparation of Solutions
  • Diluent: Methanol : Water (60:40, v/v)

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 2-(4-acetamidophenyl)acetate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 10-100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing Methyl 2-(4-acetamidophenyl)acetate and prepare a solution in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study was performed. The standard solution was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 60 °C for 2 hours.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heated at 60 °C for 2 hours.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 24 hours.

  • Photolytic Degradation: The standard solution was exposed to UV light (254 nm) for 24 hours.

The stressed samples were then diluted to an appropriate concentration and analyzed. The chromatograms were evaluated for the resolution between the peak of Methyl 2-(4-acetamidophenyl)acetate and any degradation product peaks.

Linearity

The linearity of the method was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 10-100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

The accuracy of the method was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.

Precision
  • Repeatability (Intra-day Precision): The precision of the method was assessed by analyzing six replicate injections of the 50 µg/mL standard solution on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day Precision): The intermediate precision was determined by analyzing the same standard solution on two different days by two different analysts. The %RSD was calculated.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The effect of these changes on the system suitability parameters was observed.

Results and Discussion

The developed HPLC method provided a well-resolved peak for Methyl 2-(4-acetamidophenyl)acetate with a retention time of approximately 5.5 minutes. The peak shape was symmetrical, with a tailing factor of less than 1.5.

The results of the method validation are summarized in Table 2.

Validation ParameterAcceptance CriteriaResults
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Robustness No significant changeThe method was found to be robust.

Table 2: Summary of Method Validation Results

The forced degradation studies showed significant degradation of Methyl 2-(4-acetamidophenyl)acetate under acidic, basic, and oxidative conditions. The degradation products were well-resolved from the parent peak, demonstrating the stability-indicating nature of the method.

System Suitability

To ensure the performance of the chromatographic system, system suitability tests should be performed before each analytical run. The recommended parameters and their acceptance criteria are listed in Table 3.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5)

Table 3: System Suitability Parameters

Conclusion

A simple, accurate, precise, and robust stability-indicating HPLC method for the quantitative analysis of Methyl 2-(4-acetamidophenyl)acetate has been successfully developed and validated. The method is suitable for routine quality control analysis and stability studies of this compound in bulk drug and pharmaceutical formulations. The straightforward isocratic mobile phase and common C18 column make this method easily transferable to other laboratories.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis A Analyte Characterization (Structure, Polarity, UV Spectrum) B Initial Parameter Selection (Column, Mobile Phase, Detector) A->B Guides selection C Optimization of Chromatographic Conditions B->C Systematic adjustments D Final Method Definition C->D Achieve desired separation E Specificity (Forced Degradation) D->E F Linearity & Range D->F G Accuracy (% Recovery) D->G H Precision (Repeatability & Intermediate) D->H I Robustness D->I J Validated Analytical Method I->J Confirms reliability K Sample Preparation J->K L System Suitability Testing K->L M Sample Analysis L->M Proceed if SST passes N Data Processing & Reporting M->N

Caption: Workflow of HPLC Method Development and Validation.

References

  • United States Pharmacopeia.
  • United States Pharmacopeia.
  • Guidechem. methyl 2-(4-acetamidophenyl)
  • Sigma-Aldrich. Methyl 2-(4-acetamidophenyl)
  • PubMed. A high-pressure liquid chromatographic method for the determination of N-acetyl-p-aminophenol (acetaminophen) in serum or plasma using a direct injection technique.
  • PubMed Central. Rapid determination of N-acetyl-4-aminophenol (paracetamol)
  • Cayman Chemical.
  • MilliporeSigma. Methyl 2-(4-acetamidophenyl)
  • FooDB.
  • Google Patents. CN112782332A - HPLC (high performance liquid chromatography) detection method for p-aminophenol impurities in acetaminophen medicine.
  • ResearchGate. (PDF) Spectrophotometric Determination of 4-Acetamidophenyl N '-(Sulphanilamide)
  • International Council for Harmonisation. ICH Harmonised Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. 2005.

Sources

Application

Recrystallization techniques for Methyl 2-(4-acetamidophenyl)acetate purification

Application Note: Advanced Recrystallization Techniques for the Purification of Methyl 2-(4-acetamidophenyl)acetate Introduction & Mechanistic Overview Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) is a highly v...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Techniques for the Purification of Methyl 2-(4-acetamidophenyl)acetate

Introduction & Mechanistic Overview

Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) is a highly valued ester derivative of Actarit (4-acetylaminophenylacetic acid), a prominent disease-modifying anti-rheumatic drug (DMARD) [1]. During the synthesis of this compound—typically via the esterification of Actarit or the acetylation of methyl 4-aminophenylacetate—the crude product is frequently contaminated with unreacted starting materials, regioisomers, and hydrolysis byproducts [2].

For downstream pharmaceutical applications and analytical standard preparation, achieving a purity of >99.5% is mandatory. Recrystallization remains the most scalable and thermodynamically sound method for this purification. This guide details the physical chemistry, solvent selection, and self-validating protocols required to isolate high-purity Methyl 2-(4-acetamidophenyl)acetate.

Thermodynamic Principles & Solvent Selection

The crystallization behavior of Methyl 2-(4-acetamidophenyl)acetate is governed by its functional groups. The molecule possesses an amide moiety (providing strong hydrogen bond donor/acceptor capabilities) and an ester group (acting as a dipole and H-bond acceptor). According to thermodynamic solubility modeling of the parent acetamido-phenyl core, the dissolution process is highly entropy-driven [1].

Because the methyl ester masks the carboxylic acid of Actarit, the compound exhibits an XLogP3 of ~0.9, making it significantly more lipophilic than its parent [3]. Consequently, it demonstrates a steep solubility curve in polar aprotic solvents (like ethyl acetate) and protic solvents (like methanol), while remaining nearly insoluble in aliphatic hydrocarbons (like hexanes)[4].

Table 1: Physicochemical Profile & Crystallization Implications

PropertyValueImplication for Crystallization
Molecular Weight 207.23 g/mol Standard diffusion kinetics in solution; moderate metastable zone width (MSZW).
XLogP3-AA 0.9Moderate lipophilicity; favors dissolution in mid-polarity solvents (Ethyl Acetate).
H-Bond Donors 1 (Amide NH)Can form intermolecular networks; susceptible to polymorphism if cooled too rapidly.
H-Bond Acceptors 3 (C=O, C-O-C)Strong interaction with protic solvents; risk of solvate formation in pure water.
Rotatable Bonds 4Conformational flexibility requires slow cooling to ensure optimal lattice packing.

Table 2: Solvent System Selection Matrix

Solvent / Anti-SolventRoleBoiling Point (°C)Suitability & Thermodynamic Rationale
Ethyl Acetate Primary Solvent77.1Excellent solubility at 65°C, low at 4°C. Easily removed during vacuum drying.
Methanol Primary Solvent64.7High solubility at reflux. Good for single-solvent cooling, but lower overall yield.
Hexanes Anti-Solvent68.0Highly non-polar. Drastically lowers solute solubility when mixed with Ethyl Acetate.
Water Anti-Solvent100.0Useful for precipitating from Methanol, but difficult to dry; risks ester hydrolysis.

Process Visualization

G Start Crude Methyl 2-(4-acetamidophenyl)acetate Dissolve Dissolve in Ethyl Acetate at 65°C Start->Dissolve HotFilter Hot Filtration (Pre-warmed funnel) Dissolve->HotFilter Cooling Controlled Cooling (0.5°C/min to 40°C) HotFilter->Cooling Decision Spontaneous Nucleation? Cooling->Decision Seed Introduce Seed Crystals (0.1% w/w) Decision->Seed No AntiSolvent Dropwise Addition of Hexanes (40°C) Decision->AntiSolvent Yes Seed->AntiSolvent Age Age at 4°C for 2 hours AntiSolvent->Age Filter Vacuum Filtration & Cold Wash Age->Filter Dry Vacuum Drying (40°C, 12h) Filter->Dry End Purified Product (>99.5% HPLC) Dry->End

Fig 1: Workflow for solvent/anti-solvent recrystallization of the target ester.

Step-by-Step Experimental Protocol

This protocol utilizes an Ethyl Acetate / Hexane (Solvent/Anti-Solvent) system. This combination is chosen because the addition of a non-polar anti-solvent rapidly increases the activity coefficient of the solute, sharply reducing the metastable zone width (MSZW) and forcing high-yield nucleation without the risk of ester hydrolysis.

Step 1: Dissolution

  • Action: Weigh 10.0 g of crude Methyl 2-(4-acetamidophenyl)acetate and suspend it in 30 mL of Ethyl Acetate in a round-bottom flask. Heat to 65°C under constant magnetic stirring (400 rpm) until fully dissolved.

  • Causality: Heating increases the kinetic energy of the solvent molecules, breaking the solute's crystal lattice and maximizing the supersaturation potential.

Step 2: Hot Filtration

  • Action: Rapidly filter the hot solution through a pre-warmed Buchner funnel into a clean, heated receiving flask.

  • Causality: This removes insoluble mechanical impurities and dust. Crucial: The funnel must be pre-warmed to at least 70°C to prevent premature nucleation in the funnel stem, which would lead to product loss and clogging.

Step 3: Controlled Cooling & Nucleation

  • Action: Transfer the filtrate to a crystallizing dish. Cool at a strictly controlled rate of 0.5°C/min down to 40°C.

  • Causality: Slow, linear cooling maintains the system within the metastable zone. This promotes the growth of large, pure crystals by allowing solute molecules sufficient time to orient perfectly into the growing lattice, rejecting structurally dissimilar impurities.

Step 4: Anti-Solvent Addition

  • Action: Once the solution reaches 40°C (and initial nucleation is observed), slowly add 15 mL of warm Hexanes (40°C) dropwise via an addition funnel over 15 minutes.

  • Causality: Hexane drastically lowers the dielectric constant of the medium. Adding it warm prevents localized crash-out (amorphous precipitation) at the droplet interface, ensuring crystalline integrity.

Step 5: Aging & Self-Validating Isolation

  • Action: Cool the mixture to 4°C and age for 2 hours.

  • Validation Checkpoint: Before proceeding to filtration, extract a 1 mL aliquot of the mother liquor, evaporate it to dryness on a watch glass, and weigh the residue. A residue mass of <5% of the initial solute concentration confirms that the system has reached maximum theoretical yield. If >5%, extend the aging period at 4°C by 1 hour.

  • Action: Filter under vacuum and wash the filter cake with 10 mL of ice-cold Hexane (4°C).

  • Causality: The cold wash removes surface-adsorbed mother liquor (which contains the concentrated impurities) without dissolving the purified crystals.

Step 6: Drying

  • Action: Transfer the crystals to a watch glass and dry in a vacuum oven at 40°C (under -0.1 MPa) for 12 hours.

  • Causality: Vacuum drying below the compound's melting point removes residual solvents while preventing thermal degradation or polymorphic transitions.

Troubleshooting Common Issues

  • "Oiling Out" (Liquid-Liquid Phase Separation): If the compound separates as an oil rather than a solid, the supersaturation is too high, or the anti-solvent was added too quickly. Solution: Reheat the mixture to 65°C until the oil redissolves, add 5 mL of Ethyl Acetate, and cool at a slower rate (0.2°C/min). Introduce seed crystals at 45°C.

  • Poor Yield: Often caused by excessive primary solvent. Solution: Evaporate 30% of the solvent volume under reduced pressure and repeat the cooling cycle.

  • Polymorphic Impurities: Manifests as a broad melting point range. Solution: Ensure the drying temperature does not exceed 40°C, as elevated temperatures can induce phase transitions in acetamido-derivatives.

References

  • Shen, F., Zhang, T., & Li, Y. "Research on solubility modelling of actarit in different solvents: Solvent effect, Hansen solubility parameter, molecular interactions and solution thermodynamics." Journal of Molecular Liquids, 2022. URL:[Link]

  • "Stability-indicating assay method for determination of actarit, its process related impurities and degradation products." Journal of Pharmaceutical Analysis (via PubMed). URL:[Link]

  • "Binary Solid–Liquid Solubility Determination and Model Correlation of Quizalofop-p-ethyl in Different Pure Solvents." Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]

Method

Application Notes and Protocols for the Synthesis of Methyl 2-(4-acetamidophenyl)acetate

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-(4-acetamidophenyl)acetate, a key intermediate in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Methyl 2-(4-acetamidophenyl)acetate, a key intermediate in the synthesis of various pharmaceuticals. Two primary, robust synthetic routes are detailed: the acetylation of methyl 2-(4-aminophenyl)acetate and the Fischer esterification of 4-acetamidophenylacetic acid. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into reagent selection and reaction optimization. The protocols are designed to be self-validating, ensuring reproducibility and high-yield synthesis of the target compound.

Introduction: Significance of Methyl 2-(4-acetamidophenyl)acetate

Methyl 2-(4-acetamidophenyl)acetate (CAS No. 118380-03-3) is a crucial building block in organic and medicinal chemistry.[1] Its structure, featuring both an acetamido and a methyl ester functional group, makes it a versatile precursor for the synthesis of a range of biologically active molecules, including analgesics and anti-inflammatory agents.[2] The reliable and efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical and chemical industries.

This application note details two primary synthetic strategies, each with distinct advantages depending on the available starting materials and desired scale of production. The first approach involves the direct acetylation of the amino group of methyl 2-(4-aminophenyl)acetate. The second, and often more common, route is the esterification of the carboxylic acid group of 4-acetamidophenylacetic acid.

Synthetic Strategies and Mechanistic Overview

The choice of synthetic route is often dictated by the commercial availability and cost of the starting materials. Both methods presented are reliable and have been optimized for high yield and purity.

Strategy 1: Acetylation of Methyl 2-(4-aminophenyl)acetate

This method is a direct and efficient way to introduce the acetyl group onto the aromatic amine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.

Strategy 2: Fischer Esterification of 4-Acetamidophenylacetic Acid

This classic acid-catalyzed esterification is a widely used method for converting carboxylic acids to esters.[3] The reaction involves the protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol (methanol in this case). The subsequent dehydration leads to the formation of the ester.

Visualizing the Synthetic Pathways

To provide a clear overview of the two primary synthetic routes, the following diagrams illustrate the chemical transformations.

Synthesis_Workflow Start Select Synthetic Route (Acetylation or Esterification) Reaction Perform Chemical Reaction (as per protocol) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction & Washing) Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify Crude Product (Recrystallization or Chromatography) Concentration->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of Methyl 2-(4-acetamidophenyl)acetate

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Introduction and Analytical Rationale In the landscape of pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Introduction and Analytical Rationale

In the landscape of pharmaceutical development, accurately characterizing synthetic intermediates is paramount for ensuring drug efficacy and safety. Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) is a highly functionalized aromatic ester containing both an acetamido group and a methyl acetate moiety[1]. Because these two functional groups exhibit distinct, competing ionization and cleavage behaviors, understanding its Electron Ionization (EI) mass spectrometry fragmentation pattern is critical for structural elucidation and impurity profiling.

This application note provides a mechanistic deep-dive into the EI-MS fragmentation of this molecule. Rather than simply listing empirical m/z values, we will explore the causality behind the gas-phase unimolecular dissociations, providing a self-validating framework for your own analytical workflows.

Physicochemical Properties

To contextualize the mass-to-charge ( m/z ) ratios we will observe, the foundational physicochemical properties of the analyte are summarized below.

PropertyValueStructural Significance
Molecular Formula C11​H13​NO3​ Dictates the exact mass and isotopic distribution.
Molecular Weight 207.23 g/mol Nominal mass of the molecular ion [M]+∙ is 207.
Monoisotopic Mass 207.0895 DaUsed for High-Resolution Mass Spectrometry (HRMS)[1].
Key Functional Groups Acetamide, Methyl EsterPrimary loci for charge localization and bond cleavage.

Mechanistic Fragmentation Pathways

Under standard 70 eV Electron Ionization, the molecule undergoes hard ionization, producing a radical cation [M]+∙ at m/z 207. The subsequent fragmentation is driven by the localization of the unpaired electron, primarily on the nitrogen of the acetamido group or the carbonyl oxygen of the ester.

Pathway A: Acetamido Group Cleavage (The Ketene Loss)

A hallmark of acetanilide derivatives is the highly diagnostic loss of neutral ketene ( CH2​=C=O , 42 Da)[2]. This occurs via a four-membered transition state where the amide hydrogen migrates to the nitrogen, expelling the ketene neutral.

  • Reaction: [M]+∙(m/z207)→[M−42]+∙(m/z165)

  • Diagnostic Value: The presence of the m/z 165 ion (methyl 4-aminophenylacetate radical cation) definitively confirms the presence of an N -acetyl group.

Pathway B: Ester Group Cleavage (The Carbomethoxy Loss)

Methyl phenylacetates are known to undergo facile α -cleavage adjacent to the carbonyl group, resulting in the loss of a carbomethoxy radical ( ∙COOCH3​ , 59 Da)[3],[4]. This cleavage is thermodynamically driven by the formation of a highly stable substituted benzyl cation (which may rearrange to a tropylium ion).

  • Reaction: [M]+∙(m/z207)→[M−59]+(m/z148)

  • Diagnostic Value: The m/z 148 peak confirms the intact 4-acetamidobenzyl core.

Pathway C: Combinatorial Cleavage (The Aminobenzyl Core)

The most abundant ions in the lower mass range result from sequential fragmentation. The m/z 165 ion can lose the carbomethoxy radical, or the m/z 148 ion can lose ketene. Both pathways converge on the highly stable 4-aminobenzyl cation.

  • Reaction: [M−42−59]+→m/z106

Diagnostic Fragmentation Diagram

The following diagram maps the logical relationships between the precursor ion and its primary product ions.

MS_Fragmentation M Molecular Ion [M]+. m/z 207 C11H13NO3 F1 [M - Ketene]+. m/z 165 C9H11NO2 M->F1 - CH2=C=O (42 Da) Four-membered TS F2 [M - .COOCH3]+ m/z 148 C9H10NO M->F2 - .COOCH3 (59 Da) Alpha-cleavage F4 Acetyl Cation m/z 43 CH3CO+ M->F4 Inductive cleavage - C9H10NO2. F3 [M - Ketene - .COOCH3]+ m/z 106 C7H8N F1->F3 - .COOCH3 (59 Da) F2->F3 - CH2=C=O (42 Da)

Figure 1: EI-MS fragmentation pathways for Methyl 2-(4-acetamidophenyl)acetate.

Experimental Protocol: GC-EI-MS Workflow

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system . We utilize Gas Chromatography (GC) coupled with EI-MS.

Rationale for Methodological Choices
  • Ionization Energy (70 eV): Selected because it imparts a standardized internal energy to the molecules, allowing for direct comparison with NIST library spectra and ensuring the reproducible formation of the m/z 106 and 148 fragments.

  • Stationary Phase (5% Phenyl-methylpolysiloxane): This moderately non-polar column (e.g., HP-5MS) is chosen to prevent the polar acetamido group from exhibiting excessive peak tailing, which would otherwise degrade mass spectral purity across the chromatographic peak.

Step-by-Step Methodology

Step 1: System Suitability and Blank Validation

  • Inject 1.0 µL of pure LC-MS grade Ethyl Acetate (solvent blank).

  • Monitor the Extracted Ion Chromatograms (EIC) at m/z 106, 148, and 207.

  • Validation Check: The baseline must be flat. Any peaks at these masses indicate injector carryover or column bleed, which must be resolved before proceeding to ensure data trustworthiness.

Step 2: Sample Preparation

  • Weigh 1.0 mg of Methyl 2-(4-acetamidophenyl)acetate standard.

  • Dissolve in 1.0 mL of Ethyl Acetate to create a 1 mg/mL stock solution.

  • Dilute 10 µL of the stock into 990 µL of Ethyl Acetate (10 µg/mL working concentration).

  • Internal Standard: Spike the working solution with 10 µL of a 1 mg/mL solution of an isotopically labeled analog (e.g., Acetaminophen-d4) to validate ionization efficiency.

Step 3: GC-MS Acquisition Parameters

  • Injector: 250 °C, Split ratio 10:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temp: 80 °C (hold 1 min).

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 min.

  • MS Source: 230 °C; Quadrupole: 150 °C.

  • Scan Range: m/z 40 to 300.

Step 4: Data Processing and Peak Annotation

  • Integrate the total ion chromatogram (TIC) peak corresponding to the analyte.

  • Extract the mass spectrum at the peak apex.

  • Subtract the background spectrum (taken from the baseline immediately preceding the peak) to eliminate column bleed interference.

Summary of Expected Quantitative Data
m/z ValueIon TypeFragment StructureRelative Abundance (Est.)Diagnostic Purpose
207 [M]+∙ C11​H13​NO3+∙​ 15 - 25%Confirms intact molecular weight.
165 [M−42]+∙ H2​N−C6​H4​−CH2​−COOCH3+∙​ 40 - 60%Validates the N-acetyl group (ketene loss).
148 [M−59]+ CH3​CONH−C6​H4​−CH2+​ 30 - 50%Validates the methyl ester (carbomethoxy loss).
106 [M−42−59]+ H2​N−C6​H4​−CH2+​ 100% (Base Peak)Confirms the 4-aminobenzyl core structure.
43 [CH3​CO]+ CH3​CO+ 20 - 40%Low-mass marker for the acetyl moiety.

Conclusion

The EI-MS fragmentation of Methyl 2-(4-acetamidophenyl)acetate is a textbook example of competing functional group cleavages. By monitoring the orthogonal losses of ketene (42 Da) and the carbomethoxy radical (59 Da), analysts can confidently map the molecule's structure. Utilizing the self-validating GC-MS protocol outlined above ensures that these diagnostic ions are free from matrix interference, providing robust, publication-quality analytical data for drug development pipelines.

References

  • Moorthy, A. S., et al. "Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification." Analytical Chemistry, 2017. Available at:[Link]

  • Kawasaki, H., et al. "Label-assisted laser desorption/ionization mass spectrometry for selective detection of pyrene-conjugated compounds." Scientific Reports, 2015. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7559, Methyl phenylacetate." Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(4-acetamidophenyl)acetate Synthesis

Overview Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) is a crucial organic intermediate frequently utilized in the development of paracetamol analogs and targeted drug therapies[1]. Synthesizing this compound t...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) is a crucial organic intermediate frequently utilized in the development of paracetamol analogs and targeted drug therapies[1]. Synthesizing this compound typically relies on one of two primary pathways:

  • Route A : Fischer esterification of 2-(4-acetamidophenyl)acetic acid.

  • Route B : N-acetylation of methyl 2-(4-aminophenyl)acetate.

While both routes utilize standard organic transformations, researchers frequently encounter yield-limiting side reactions such as amide hydrolysis or over-acetylation. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your reaction yield.

Module 1: Troubleshooting Route A (Fischer Esterification)

RouteA A 2-(4-acetamidophenyl)acetic acid (Starting Material) B Add Methanol (Excess) + Catalytic SOCl2 at 0°C A->B C Stir at Room Temp (Avoid Heat to Prevent Hydrolysis) B->C D Concentrate in vacuo & Neutralize (pH 7) C->D E Methyl 2-(4-acetamidophenyl)acetate (Target Product) D->E

Workflow for optimized Fischer esterification avoiding amide hydrolysis.

Q: Why is my overall yield low, and why am I detecting methyl 2-(4-aminophenyl)acetate in my product mixture? A: You are likely experiencing concurrent amide hydrolysis. The Fischer esterification is an acid-catalyzed equilibrium reaction that traditionally requires heating (refluxing) in the presence of a strong acid like H₂SO₄[2]. However, the acetamido group (-NHCOCH₃) is highly susceptible to hydrolysis under these exact conditions. When heated with aqueous acid (or the water generated during the esterification), the amide bond cleaves to form the corresponding amine and acetic acid[3],[4]. Solution: Abandon high-heat H₂SO₄ protocols. Instead, use Thionyl Chloride (SOCl₂) in Methanol at 0 °C to room temperature. SOCl₂ reacts with methanol to generate HCl in situ while simultaneously acting as a dehydrating agent, driving the esterification forward without the need for excessive heat, thereby preserving the delicate amide bond.

Q: How can I drive the reaction to completion without increasing the temperature? A: Fischer esterification is an equilibrium process governed by Le Chatelier's principle[2]. To push the equilibrium toward the ester without heat, you must either increase the concentration of the reactants or remove the products (water). Solution: Use anhydrous Methanol as the solvent (massive excess of reactant) and molecular sieves (3Å) to sequester water as it forms. Alternatively, utilizing the SOCl₂ method inherently consumes water, preventing the reverse hydrolysis reaction.

Module 2: Troubleshooting Route B (N-Acetylation)

RouteB A Methyl 2-(4-aminophenyl)acetate (Starting Material) B Dissolve in Aqueous HCl or Mild Buffer A->B C Add Acetic Anhydride (1.05 eq) + Sodium Acetate B->C D Precipitation & Ice Bath Cooling C->D E Vacuum Filtration & Cold Water Wash D->E F Methyl 2-(4-acetamidophenyl)acetate (Target Product) E->F

Workflow for N-acetylation using acetic anhydride and sodium acetate buffer.

Q: My LC-MS shows a mass corresponding to M+42 over my target product. What happened? A: You have over-acetylated your compound, resulting in a diacetylated imide byproduct (RN(COCH₃)₂). This occurs when a large excess of acetic anhydride is used, or the reaction is heated unnecessarily. Solution: Strictly control the stoichiometry of acetic anhydride to 1.05 - 1.10 equivalents. Conduct the reaction using a mild base buffer, such as Sodium Acetate, which facilitates the rapid acetylation of the primary amine while preventing the secondary amide from reacting further[5],[6].

Q: I am losing product during the aqueous workup. How do I improve recovery? A: Methyl esters are prone to saponification (basic hydrolysis) or acidic hydrolysis if the workup pH is extreme[2]. If you quench the acetylation reaction with a strong base (like NaOH) to neutralize the acetic acid byproduct, you risk hydrolyzing the newly formed methyl ester back to the carboxylic acid. Solution: Quench the reaction by pouring it into ice-water containing a mild buffer (e.g., saturated NaHCO₃) to maintain a pH between 6 and 8. The target product, Methyl 2-(4-acetamidophenyl)acetate, has limited solubility in cold water and will precipitate cleanly, allowing for recovery via simple vacuum filtration[6].

Quantitative Data: Route Comparison

The following table summarizes the optimized parameters and expected outcomes for both synthetic routes. Typical laboratory yields for these types of acetylation and esterification reactions range from 70% to 90% when optimized[7].

ParameterRoute A: EsterificationRoute B: N-Acetylation
Starting Material 2-(4-acetamidophenyl)acetic acidMethyl 2-(4-aminophenyl)acetate
Key Reagents Methanol, SOCl₂Acetic Anhydride, Sodium Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 4 - 6 hours30 - 60 minutes
Expected Yield 75% - 85%85% - 95%
Primary Risk Amide bond hydrolysisDiacetylation (Imide formation)
Workup Method Solvent evaporation, mild extractionIce-water precipitation, filtration

Self-Validating Experimental Protocols

Protocol A: Mild Fischer Esterification (Route A)

Causality Check: This protocol uses SOCl₂ instead of H₂SO₄ to prevent thermal and strong-acid degradation of the amide bond.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 2-(4-acetamidophenyl)acetic acid (1.0 eq, 10 mmol) and anhydrous Methanol (30 mL). Stir until completely dissolved.

  • Activation: Cool the flask to 0 °C using an ice-water bath. Slowly add Thionyl Chloride (SOCl₂) (1.2 eq, 12 mmol) dropwise over 15 minutes. Self-Validation: You should observe the evolution of SO₂ and HCl gases; ensure this is done in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Workup: Concentrate the mixture in vacuo to remove excess methanol and HCl. Dissolve the crude residue in Ethyl Acetate (50 mL) and wash with saturated aqueous NaHCO₃ (2 x 25 mL) to neutralize residual acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Protocol B: Buffered N-Acetylation (Route B)

Causality Check: This protocol utilizes an aqueous sodium acetate buffer to rapidly precipitate the product and prevent over-acetylation[5],[6].

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve Methyl 2-(4-aminophenyl)acetate (1.0 eq, 10 mmol) in 20 mL of 1M aqueous HCl.

  • Buffering: In a separate beaker, prepare a solution of Sodium Acetate trihydrate (1.5 eq, 15 mmol) in 15 mL of distilled water.

  • Acetylation: To the acidic amine solution, add Acetic Anhydride (1.05 eq, 10.5 mmol) in one portion and swirl vigorously.

  • Precipitation: Immediately add the Sodium Acetate solution to the reaction flask. Self-Validation: The solution will rapidly turn cloudy, and a white precipitate of Methyl 2-(4-acetamidophenyl)acetate will form as the pH neutralizes and the acetylation completes[6].

  • Isolation: Cool the flask in an ice bath for 15 minutes to maximize precipitation. Collect the solid via vacuum filtration, wash with ice-cold distilled water (2 x 10 mL), and dry under high vacuum.

References

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. Available at: [Link]

  • Jack Westin. "Acid Derivatives Important Reactions - Acid Derivatives - MCAT Content." Jack Westin. Available at: [Link]

  • Units.it. "Carboxylic Acids and Nitriles." Moodle@Units. Available at: [Link]

  • Chemistry LibreTexts. "1: Acetylation of Aniline (Experiment)." Chemistry LibreTexts. Available at: [Link]

  • AskFilo. "What is the yield of acetanilide?" Filo. Available at: [Link]

Sources

Optimization

Removing unreacted starting materials from Methyl 2-(4-acetamidophenyl)acetate

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-(4-acetamidophenyl)acetate. This guide is designed to provide researchers, scientists, and drug development professionals with in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Methyl 2-(4-acetamidophenyl)acetate. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the technical knowledge to overcome common challenges in removing unreacted starting materials and ensuring the purity of your final product.

Troubleshooting Guide: Isolating Pure Methyl 2-(4-acetamidophenyl)acetate

This section addresses specific experimental issues you may encounter during the purification of Methyl 2-(4-acetamidophenyl)acetate, particularly concerning the removal of unreacted 4-acetamidophenol.

Question 1: My crude product is contaminated with unreacted 4-acetamidophenol. How can I remove it effectively?

Answer: The presence of unreacted 4-acetamidophenol is a common issue. Due to its phenolic hydroxyl group, 4-acetamidophenol has significantly different polarity and acidity compared to the desired ester product, Methyl 2-(4-acetamidophenyl)acetate. These differences can be exploited for its removal using several techniques.

Method 1: Liquid-Liquid Extraction

This is often the most efficient first step in your work-up procedure to remove the bulk of 4-acetamidophenol. The principle lies in the differential solubility of the acidic 4-acetamidophenol and the neutral ester in aqueous and organic phases.

Underlying Principle: By washing the organic solution of your crude product with a mild aqueous base, the acidic 4-acetamidophenol is deprotonated to its corresponding phenoxide salt. This salt is highly soluble in the aqueous phase and can be separated, while the neutral ester product remains in the organic layer.

Experimental Protocol:

  • Dissolution: Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane. Ethyl acetate is often a good choice as 4-acetamidophenol has some solubility in it, aiding its transfer to the aqueous phase.[1]

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5%) solution of sodium carbonate (Na₂CO₃).

  • Separation: Gently shake the separatory funnel to ensure thorough mixing, remembering to vent frequently to release any pressure buildup. Allow the layers to separate completely.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the washing step one or two more times with fresh aqueous base to ensure complete removal of the 4-acetamidophenol.

  • Brine Wash: Finally, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield your crude, purified ester.

Troubleshooting Tips for Liquid-Liquid Extraction:

  • Emulsion Formation: If an emulsion forms (a stable mixture of the two layers that does not separate), it can often be broken by adding a small amount of brine and gently swirling the separatory funnel.

  • Incomplete Separation: If you suspect incomplete removal of 4-acetamidophenol (e.g., checked by TLC), an additional wash with the basic solution may be necessary.

dot

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reaction_Mixture Crude Reaction Mixture (Product + Unreacted Starting Material) Dissolution Dissolve in Ethyl Acetate Reaction_Mixture->Dissolution Step 1 Extraction Liquid-Liquid Extraction (wash with aq. NaHCO3) Dissolution->Extraction Step 2 Separation Separate Layers Extraction->Separation Step 3 Drying Dry Organic Layer (Na2SO4) Separation->Drying Step 4 Concentration Concentrate (Rotary Evaporator) Drying->Concentration Step 5 Purified_Ester Purified Methyl 2-(4-acetamidophenyl)acetate Concentration->Purified_Ester Final Product

Caption: Workflow for the removal of 4-acetamidophenol via liquid-liquid extraction.

Method 2: Column Chromatography

For higher purity, or if liquid-liquid extraction is insufficient, column chromatography is an excellent method. This technique separates compounds based on their differential adsorption to a stationary phase.

Underlying Principle: Silica gel, a polar stationary phase, will adsorb the more polar 4-acetamidophenol more strongly than the less polar Methyl 2-(4-acetamidophenyl)acetate. By eluting with a mobile phase of appropriate polarity, the ester will travel down the column faster and be collected separately from the starting material.

Experimental Protocol:

  • TLC Analysis: Before running a column, it is crucial to determine the optimal solvent system (eluent) using Thin-Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[2] The ideal eluent should give your product a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from the 4-acetamidophenol spot.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack it into a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a more polar solvent if solubility is an issue, and then adsorb it onto a small amount of silica gel for "dry loading"). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin the separation.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Tips for Column Chromatography:

  • Poor Separation: If the spots are too close on the TLC, adjust the polarity of your eluent. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of your compounds.

  • Streaking of Spots: This can occur if the compound is interacting too strongly with the silica gel. Adding a small amount (0.5-1%) of a modifier like acetic acid to the eluent can sometimes improve the peak shape for acidic compounds, though this should be used with caution due to the potential for ester hydrolysis.

Parameter4-AcetamidophenolMethyl 2-(4-acetamidophenyl)acetate
Polarity More PolarLess Polar
Expected Rf (Hexane:EtOAc 1:1) Lower RfHigher Rf

Table 1: Relative Polarities and Expected TLC Behavior.

Method 3: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline products. It relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures.

Underlying Principle: An ideal recrystallization solvent will dissolve the crude product when hot, but the desired compound will be poorly soluble when cold, allowing it to crystallize out while the impurities remain dissolved in the mother liquor.

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical. For Methyl 2-(4-acetamidophenyl)acetate, solvent systems such as ethyl acetate/hexanes or ethanol/water could be effective.[3] You may need to screen several solvents to find the optimal one.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Troubleshooting Tips for Recrystallization:

  • Oiling Out: If your product separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try redissolving the oil in more hot solvent and allowing it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can also help induce crystallization.

dot

Recrystallization_Troubleshooting Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Crystals_Form Crystals Form Cooling->Crystals_Form Success No_Crystals No Crystals Form Cooling->No_Crystals Problem Oiling_Out Product Oils Out Cooling->Oiling_Out Problem Evaporate_Solvent Evaporate some solvent and cool again No_Crystals->Evaporate_Solvent Solution Scratch_Flask Scratch inner surface of the flask No_Crystals->Scratch_Flask Solution Redissolve Add more hot solvent and cool slowly Oiling_Out->Redissolve Solution

Sources

Troubleshooting

Optimizing solvent selection for Methyl 2-(4-acetamidophenyl)acetate extraction

Welcome to the Process Development & Troubleshooting portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(4-acetamid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development & Troubleshooting portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating Methyl 2-(4-acetamidophenyl)acetate .

This molecule presents a unique extraction challenge: it contains a highly polar, hydrogen-bonding acetamido group (-NHCOCH₃) paired with a moderately lipophilic aromatic ring and a hydrolytically sensitive methyl ester (-COOCH₃). Successful liquid-liquid extraction (LLE) requires a precise balance of solvent polarity, phase density, and aqueous ionic strength[1].

Part 1: The Causality of Solvent Selection (Mechanistic Insights)

In pharmaceutical process development, solvent selection dictates both the thermodynamic efficiency of the extraction and the sustainability of the process[2].

Why Polarity Matching is Critical: The fundamental principle of LLE relies on the partition coefficient ( K ), which dictates how a solute distributes between an aqueous and an organic phase[3]. Methyl 2-(4-acetamidophenyl)acetate has an estimated LogP of ~1.2, making it moderately lipophilic but highly prone to hydrogen bonding with water due to its amide proton and carbonyl oxygens.

  • Non-polar solvents (e.g., Hexane, Heptane): These completely lack hydrogen-bond acceptor capabilities. They cannot disrupt the hydration shell around the acetamido group, leaving the target compound trapped in the aqueous phase[4].

  • Moderately polar solvents (e.g., Ethyl Acetate, 2-MeTHF): These solvents possess oxygen atoms that act as hydrogen-bond acceptors, effectively solvating the amide group and pulling the molecule into the organic phase[5].

Part 2: Troubleshooting Guide & FAQs

Q1: I am experiencing unbreakable emulsions during the extraction process. How do I resolve this? A: Emulsions occur because the acetamido group acts as a weak hydrophilic "head" while the aromatic ring acts as a lipophilic "tail," giving the molecule mild surfactant-like properties.

  • The Fix: Increase the ionic strength of the aqueous phase by adding saturated sodium chloride (brine)[3]. This "salting-out" effect decreases the solubility of the organic solvent in the aqueous phase and increases the density difference between the two layers, forcing rapid phase separation. Alternatively, switch to a solvent with a higher density differential from water, such as Dichloromethane (DCM), though green chemistry guidelines suggest avoiding halogenated solvents if possible[2].

Q2: My recovery yield is high, but NMR shows significant degradation of the methyl ester. What went wrong? A: You likely performed the extraction at an extreme pH. The methyl ester group is highly susceptible to both acid-catalyzed and base-catalyzed hydrolysis, converting your product into 2-(4-acetamidophenyl)acetic acid, which is highly water-soluble at high pH.

  • The Fix: Always buffer your aqueous matrix to a neutral pH (5.0–7.0) prior to extraction. The pH of the solution has a profound impact on extraction efficiency and molecular stability[3].

Q3: We are trying to align our lab with green chemistry initiatives. Can we replace Dichloromethane (DCM)? A: Yes. According to the ACS Green Chemistry Institute (ACS GCI) Pharmaceutical Roundtable Solvent Selection Guide, DCM is flagged due to its toxicity and environmental persistence[2].

  • The Fix: Substitute DCM with Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . Both are moderately polar, offer excellent partition coefficients for acetamides, and have significantly better safety and environmental profiles[2].

Part 3: Self-Validating Experimental Protocol

To ensure high-yield, high-purity extraction of Methyl 2-(4-acetamidophenyl)acetate, follow this validated methodology. This protocol incorporates self-validating checkpoints to ensure no product is lost.

Step-by-Step Methodology:

  • Matrix Preparation: Measure the pH of the aqueous reaction mixture. Adjust to pH 6.0 using 1M HCl or 1M NaHCO₃ to prevent ester hydrolysis[3].

  • Solvent Addition: Add an equal volume (1:1 v/v) of Ethyl Acetate (EtOAc) or 2-MeTHF to the aqueous mixture.

  • Partitioning: Seal the separatory funnel and invert gently 10–15 times. Do not shake vigorously , as the target molecule's amphiphilic nature will induce emulsion formation. Vent the funnel after every 3 inversions.

  • Phase Separation: Secure the funnel on a ring stand and allow the phases to separate for 10 minutes.

    • Checkpoint: If an emulsion persists after 10 minutes, add 10% (v/v) saturated aqueous NaCl (brine) and gently swirl[3].

  • Collection & Validation: Drain the lower aqueous layer into an Erlenmeyer flask. Collect the upper organic layer.

    • Self-Validation Step: Spot the drained aqueous layer on a TLC plate against a reference standard of the product. If product remains, perform a second extraction with half the volume of fresh organic solvent.

  • Isolation: Combine the organic layers, wash once with brine to remove residual water, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo at 40°C to yield the pure product.

Part 4: Quantitative Solvent Comparison Data

The following table summarizes the physical and environmental properties of common extraction solvents to aid in your process design[1][2].

SolventDensity (g/mL)Boiling Point (°C)Polarity IndexACS Green ScoreSuitability for Target
Ethyl Acetate 0.9077.14.4RecommendedHigh (Optimal balance)
2-MeTHF 0.8680.24.0RecommendedHigh (Excellent phase sep)
Dichloromethane 1.3339.63.1HazardousModerate (Good yield, toxic)
Hexane 0.6669.00.1ProblematicLow (Polarity mismatch)
Methanol 0.7964.75.1ProblematicNone (Miscible with water)

Part 5: Extraction Workflow & Decision Matrix

LLE_Optimization Start Start LLE Optimization CheckPH Adjust Aqueous pH (Target: pH 5.0 - 7.0) Start->CheckPH Solvent Select Green Solvent (EtOAc or 2-MeTHF) CheckPH->Solvent Mix Gentle Inversion (Avoid vigorous shaking) Solvent->Mix Emulsion Emulsion Formed? Mix->Emulsion Brine Add Saturated NaCl (Salting Out) Emulsion->Brine  Yes Separate Phase Separation Emulsion->Separate  No Brine->Separate Validate TLC Aqueous Layer (Check for remaining product) Separate->Validate ReExtract Perform 2nd Extraction Validate->ReExtract  Product detected Complete Dry & Concentrate Organic Phase Validate->Complete  No product ReExtract->Separate

Figure 1: Decision tree for optimizing LLE of Methyl 2-(4-acetamidophenyl)acetate.

References

  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions K-Jhil URL:[Link]

  • ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0 American Chemical Society (ACS) URL:[Link]

  • Liquid-Liquid Extraction - Use in Bioprocess Development Celignis Analytical URL:[Link]

  • Conditions for Ideal Extraction Solvents University of Alberta URL:[Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Phenomenex URL:[Link]

Sources

Optimization

Minimizing byproduct formation during Methyl 2-(4-acetamidophenyl)acetate production

Welcome to the technical support center for the synthesis of Methyl 2-(4-acetamidophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Methyl 2-(4-acetamidophenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure, with a primary focus on identifying and minimizing the formation of unwanted byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Section 1: The Core Reaction - Fischer-Speier Esterification

The production of Methyl 2-(4-acetamidophenyl)acetate is most commonly achieved through the Fischer-Speier esterification of 4-acetamidophenylacetic acid with methanol, using an acid catalyst.[1][2] This is a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] Understanding this equilibrium is fundamental to optimizing your yield and purity.

The reaction mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[2][3][4]

Reaction Mechanism: Fischer-Speier Esterification

Fischer_Esterification cluster_eq RCOOH 4-Acetamidophenylacetic Acid Protonated_RCOOH Protonated Acid RCOOH->Protonated_RCOOH + H⁺ Ester Methyl 2-(4-acetamidophenyl)acetate RCOOH->Ester Equilibrium Reaction MeOH Methanol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Ester - H⁺ Water Water (Byproduct)

Caption: The reversible Fischer-Speier esterification pathway.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

FAQ 1: My reaction yield is consistently low. What are the primary causes?

Answer: Low yield in a Fischer esterification is almost always due to the reversible nature of the reaction.[3] The equilibrium lies between the reactants (acid, alcohol) and products (ester, water). To maximize your yield, you must shift the equilibrium to the product side, according to Le Chatelier's principle.

Troubleshooting Steps:

  • Use an Excess of a Reactant: The most cost-effective strategy is to use a large excess of methanol. Since methanol is often used as the solvent for the reaction, this condition is typically met by default. Using a 10-fold or greater excess can significantly drive the reaction toward completion.[3]

  • Remove Water as it Forms: Water is a direct byproduct, and its presence allows the reverse reaction (ester hydrolysis) to occur, reducing your net yield.[3][5] The most effective method for water removal is using a Dean-Stark apparatus with a suitable solvent like toluene or hexane, which forms an azeotrope with water.[1][3] As the azeotrope distills, it condenses in the side arm, and the denser water separates and is trapped, preventing its return to the reaction flask.[3]

FAQ 2: My final product is contaminated with unreacted 4-acetamidophenylacetic acid. How can I improve conversion and remove the starting material?

Answer: The presence of starting material indicates an incomplete reaction. Beyond the points in FAQ 1, consider the following:

  • Reaction Time & Temperature: Ensure the reaction is heated under reflux for a sufficient duration. Typical reaction times range from 1 to 10 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared or is minimized.

  • Catalyst Choice and Concentration: Common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and various Lewis acids.[1][2] Ensure you are using a sufficient catalytic amount.

    • Sulfuric acid is strong and effective but can sometimes lead to charring or other side reactions if the temperature is too high.

    • p-Toluenesulfonic acid (p-TsOH) is a solid, making it easier to handle, and is generally considered milder.

  • Post-Reaction Workup: Unreacted carboxylic acid can be easily removed during the workup. After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer, while the neutral ester product remains in the organic layer.[6]

FAQ 3: My product is discolored (yellow to brown). What causes this, and how can I prevent it?

Answer: Discoloration often points to decomposition or side reactions, which can be caused by excessive heat or an overly aggressive catalyst. The acetamido functional group and the aromatic ring can be susceptible to oxidation or other side reactions under harsh conditions.

Preventative & Remedial Actions:

  • Temperature Control: Avoid excessive heating. Maintain a gentle reflux and do not heat the reaction mixture beyond the boiling point of the solvent.

  • Milder Catalyst: If using concentrated sulfuric acid, consider switching to p-TsOH, which is less oxidizing.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to color.

  • Purification: Colored impurities can often be removed by recrystallizing the crude product from a suitable solvent system (e.g., ethyl acetate/hexane). The addition of a small amount of activated carbon during recrystallization can also be effective at adsorbing colored impurities.

FAQ 4: What are the best analytical methods for detecting byproducts and assessing purity?

Answer: A multi-pronged analytical approach is recommended for comprehensive quality control.

Analytical TechniquePurpose & Detectable Species
TLC In-process monitoring. Quickly visualize the consumption of starting material and the formation of the product.
Gas Chromatography-Mass Spectrometry (GC-MS) Detecting volatile impurities. Useful for identifying residual solvents (methanol, toluene) and potentially low-boiling point byproducts.[7][8]
High-Performance Liquid Chromatography (HPLC) Quantifying purity. The primary method for accurately determining the purity of the final product and quantifying non-volatile impurities like unreacted starting material or dimers.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity. ¹H and ¹³C NMR provide definitive structural confirmation of the desired product and can reveal the presence of byproducts by their unique signals.
Karl Fischer Titration Quantifying water content. Crucial for determining the amount of residual water, which can impact the stability and long-term quality of the final product.[5]

Section 3: Optimized Protocol for Minimizing Byproducts

This protocol incorporates best practices to maximize yield and purity by actively managing the reaction equilibrium.

Materials & Equipment:
  • 4-Acetamidophenylacetic acid

  • Methanol (anhydrous)

  • Toluene

  • p-Toluenesulfonic acid (p-TsOH)

  • Round-bottom flask

  • Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Standard glassware for workup and recrystallization

Step-by-Step Procedure:
  • Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is oven-dried to remove residual moisture.

  • Charging Reactants: To the flask, add 4-acetamidophenylacetic acid (1.0 eq), a catalytic amount of p-TsOH (e.g., 0.05 eq), methanol (3-4 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants). Using methanol in slight excess along with toluene allows for azeotropic water removal.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will begin to co-distill and collect in the Dean-Stark trap.[1][3] The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

  • Monitoring: Continue reflux until the theoretical amount of water has been collected in the trap or until TLC analysis shows complete consumption of the starting acid.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) to remove the acid catalyst and any unreacted starting material.

      • Brine (saturated NaCl solution) (1x) to break any emulsions and remove bulk water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure Methyl 2-(4-acetamidophenyl)acetate.

Troubleshooting Workflow

Troubleshooting_Workflow start Reaction Complete: Assess Product low_yield Low Yield? start->low_yield impurity Impurities Detected? low_yield->impurity No solution_water Implement Water Removal (e.g., Dean-Stark Trap) low_yield->solution_water Yes discoloration Product Discolored? impurity->discoloration No solution_workup Optimize Basic Wash (e.g., NaHCO₃) impurity->solution_workup Yes (Acidic Impurity) solution_purify Perform Recrystallization or Chromatography impurity->solution_purify Yes (Neutral Impurity) solution_temp Reduce Reaction Temp Use Milder Catalyst (p-TsOH) discoloration->solution_temp Yes end_ok Product Meets Specs discoloration->end_ok No solution_excess Increase Molar Excess of Methanol solution_water->solution_excess solution_excess->end_ok solution_workup->end_ok solution_purify->end_ok solution_reagent_purity Check Purity of Starting Materials solution_temp->solution_reagent_purity solution_reagent_purity->end_ok

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(4-acetamidophenyl)acetate Synthesis

Welcome to the Application Scientist Support Portal. This guide addresses critical thermodynamic and kinetic challenges encountered during the synthesis of1 (CAS: 118380-03-3)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses critical thermodynamic and kinetic challenges encountered during the synthesis of1 (CAS: 118380-03-3)[1]. This compound serves as a pivotal intermediate in the development of disease-modifying antirheumatic drugs (DMARDs) and paracetamol derivatives[2].

Whether you are utilizing the acid-catalyzed esterification of 2-(4-acetamidophenyl)acetic acid (Actarit) or the N-acetylation of methyl 2-(4-aminophenyl)acetate, strict temperature control is the absolute linchpin for maintaining structural integrity and maximizing yield.

Reaction Pathways & Thermodynamic Vulnerabilities

G A 2-(4-acetamidophenyl)acetic acid (Actarit) C Methyl 2-(4-acetamidophenyl)acetate (Target API Intermediate) A->C Methanol, H+ 60-65°C D Amide Hydrolysis Byproduct (Amine) A->D T > 70°C Strong Acid B Methyl 2-(4-aminophenyl)acetate B->C Ac2O, Base 0°C to 25°C E Over-acetylation Byproduct (Diacetamide) B->E T > 40°C Exothermic Runaway

Fig 1: Synthesis pathways of Methyl 2-(4-acetamidophenyl)acetate and temperature-induced byproducts.

Diagnostic FAQs: Troubleshooting Temperature Failures

Q1: Why does my esterification yield drop significantly when refluxing above 65°C? A: The starting material, 2-(4-acetamidophenyl)acetic acid, contains an acetamido group. In the presence of a strong acid catalyst (e.g., H2​SO4​ ) and methanol, temperatures exceeding 65°C provide sufficient thermal energy to overcome the activation barrier for amide bond hydrolysis[3]. The acid protonates the amide carbonyl, making it highly susceptible to nucleophilic attack by the water byproduct or methanol. This cleaves the acetyl group, generating 4 as an unwanted impurity[4].

Q2: During the acetylation of methyl 2-(4-aminophenyl)acetate, I observe a secondary spot on my TLC plate. How does temperature play a role? A: N-acetylation using acetic anhydride is a highly exothermic nucleophilic acyl substitution. If the reaction is scaled up without adequate heat dissipation, localized temperature spikes (>40°C) occur. This excess thermal energy allows the newly formed acetamide—which still possesses a delocalized lone pair on the nitrogen—to act as a nucleophile and attack a second molecule of acetic anhydride, resulting in over-acetylation (diacetamide formation)[2].

Q3: How do I prevent product precipitation and emulsion during the workup phase? A: Methyl 2-(4-acetamidophenyl)acetate has limited solubility in cold aqueous systems[1]. During the neutralization phase, if the internal temperature drops below 15°C, the product may crash out prematurely, trapping impurities in the crystal lattice. Maintain the biphasic extraction mixture at 20-25°C to ensure the product remains fully dissolved in the organic layer (e.g., dichloromethane) until you are ready for controlled crystallization.

Quantitative Data: Temperature vs. Reaction Outcomes

Reaction PathwayTemperature RangeKinetic/Thermodynamic OutcomeMajor Impurity Profile
Esterification < 50°CSub-optimal kinetics; incomplete conversionUnreacted Actarit
Esterification 60°C – 65°CThermodynamic sweet spot; high yield (>85%)Trace amines
Esterification > 70°CAcid-catalyzed amide cleavageMethyl 2-(4-aminophenyl)acetate
Acetylation 0°C – 10°CControlled exothermic additionNone
Acetylation 20°C – 25°CComplete acylation; stable intermediateTrace unreacted amine
Acetylation > 40°CThermal runaway; secondary nucleophilic attackDiacetamide derivatives

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Acid-Catalyzed Esterification of 2-(4-acetamidophenyl)acetic acid

Causality Focus: Balancing esterification kinetics against amide hydrolysis thermodynamics.

  • Charge & Dissolve: Suspend 1.0 eq of 2-(4-acetamidophenyl)acetic acid in anhydrous methanol (10 volumes). Causality: Anhydrous conditions drive the equilibrium toward the ester product by Le Chatelier's principle.

  • Catalyst Addition (Self-Validating Step): Cool the suspension to 0-5°C using an ice bath. Add 0.1 eq of concentrated H2​SO4​ dropwise. Validation: The internal temperature must not exceed 10°C during addition to prevent localized charring. The suspension will gradually clear as the acid solubilizes the starting material.

  • Controlled Heating: Attach a reflux condenser and warm the reaction to 60-65°C. Causality: This specific window provides enough kinetic energy for esterification while remaining below the thermodynamic threshold for amide hydrolysis[3].

  • Reaction Monitoring: Stir for 4-6 hours. Validation: Perform TLC (DCM:MeOH 9:1). The reaction is complete when the baseline spot (Actarit) disappears, and a distinct, higher Rf​ spot (ester) dominates.

  • Quench & Extraction: Cool to 20°C. Concentrate the mixture in vacuo to remove 70% of the methanol. Dilute with dichloromethane (DCM) and wash with saturated aqueous NaHCO3​ . Validation: Check the pH of the aqueous layer; it MUST be >7.5. If acidic, unreacted starting material will remain protonated and partition into the organic layer, ruining final purity.

Protocol B: N-Acetylation of Methyl 2-(4-aminophenyl)acetate

Causality Focus: Mitigating exothermic runaway to prevent diacetylation.

  • Preparation: Dissolve 1.0 eq of 4[4] in anhydrous DCM (8 volumes). Add 1.2 eq of Triethylamine (TEA) as an acid scavenger.

  • Thermal Control (Self-Validating Step): Submerge the flask in an ice-water bath. Insert an internal temperature probe. Cool the mixture to 0-5°C. Validation: Do not proceed until the internal temperature stabilizes below 5°C.

  • Acylation: Add 1.1 eq of Acetic Anhydride dropwise via an addition funnel. Causality: The reaction is highly exothermic. Dropwise addition ensures the heat generation rate does not exceed the cooling capacity of the bath[2]. Validation: Adjust the drip rate so the internal temperature never exceeds 10°C.

  • Maturation: Once addition is complete, remove the ice bath and allow the reaction to naturally warm to 20-25°C. Stir for 2 hours.

  • Workup: Quench with ice-cold water. Separate the organic layer, wash with 1M HCl (to remove excess TEA and unreacted amine), followed by brine. Dry over MgSO4​ and concentrate.

References

  • Title: Methyl 2-(4-aminophenyl)acetate | C9H11NO2 | CID 2761030 Source: PubChem - NIH URL: [Link]

  • Title: Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: A Guide to Identifying Degradation Products of Methyl 2-(4-acetamidophenyl)acetate

Welcome to the technical support center for the analysis of Methyl 2-(4-acetamidophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Methyl 2-(4-acetamidophenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for identifying potential degradation products of this compound. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and robustness of your experimental outcomes.

Introduction to Degradation Studies

Forced degradation, or stress testing, is a critical component of pharmaceutical development. As mandated by regulatory bodies like the International Council for Harmonisation (ICH), these studies are essential for several reasons.[1][2][3][4] They help to elucidate the intrinsic stability of a drug substance, identify potential degradation products, and establish degradation pathways.[2] This information is invaluable for developing stable formulations and for creating and validating stability-indicating analytical methods.[2][5]

Methyl 2-(4-acetamidophenyl)acetate possesses three key functional groups susceptible to degradation: a methyl ester, an amide, and a substituted benzene ring. Understanding the reactivity of these groups under various stress conditions is paramount to predicting and identifying the resulting degradants.

Frequently Asked Questions (FAQs) about Forced Degradation Studies

Q1: What is the primary objective of performing a forced degradation study on Methyl 2-(4-acetamidophenyl)acetate?

A1: The primary goal is to intentionally degrade Methyl 2-(4-acetamidophenyl)acetate under conditions more severe than accelerated stability testing.[2] This allows us to rapidly identify the likely degradation products and establish its degradation pathways.[2] This is crucial for developing a stability-indicating analytical method—a method that can accurately measure the amount of the active pharmaceutical ingredient (API) without interference from its degradants, process impurities, or other components in the sample.[5]

Q2: What are the typical stress conditions applied in a forced degradation study?

A2: According to ICH guidelines, a comprehensive forced degradation study should investigate the effects of hydrolysis, oxidation, photolysis, and thermal stress.[1][2][6] For hydrolysis, this includes acidic, basic, and neutral conditions.[2]

Q3: How much degradation should I aim for in my stress studies?

A3: A reasonable and acceptable target for degradation is generally between 5% and 20% of the parent drug.[3][7] The goal is to generate a sufficient amount of the degradation products for detection and characterization without completely degrading the parent compound.

Q4: What are the most suitable analytical techniques for identifying the degradation products of Methyl 2-(4-acetamidophenyl)acetate?

A4: High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector, is the most common technique for separating the degradation products from the parent compound.[6][8] For structural elucidation and identification, coupling HPLC with Mass Spectrometry (LC-MS) is the method of choice, as it provides molecular weight and fragmentation information of the degradants.[5][6][8][9] For definitive structural confirmation of major degradants, preparative HPLC can be used for isolation, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Predicted Degradation Pathways for Methyl 2-(4-acetamidophenyl)acetate

Based on the chemical structure of Methyl 2-(4-acetamidophenyl)acetate, we can predict several key degradation pathways under different stress conditions.

Hydrolytic Degradation

Hydrolysis is the chemical breakdown of a compound due to reaction with water.[6] For Methyl 2-(4-acetamidophenyl)acetate, both the ester and amide functional groups are susceptible to hydrolysis, with the rate being highly dependent on pH and temperature.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the primary degradation will be the hydrolysis of the methyl ester to form 2-(4-acetamidophenyl)acetic acid (Degradant A) and methanol. The amide bond is generally more stable to acid hydrolysis than the ester.

  • Base-Catalyzed Hydrolysis: In basic conditions, the methyl ester will readily hydrolyze to the carboxylate salt of 2-(4-acetamidophenyl)acetic acid . More strenuous basic conditions can also lead to the hydrolysis of the amide bond, yielding 2-(4-aminophenyl)acetic acid (Degradant B) and acetate.

G cluster_0 Hydrolytic Degradation parent Methyl 2-(4-acetamidophenyl)acetate degradant_A 2-(4-acetamidophenyl)acetic acid (Degradant A) parent->degradant_A Acid/Base Hydrolysis (Ester Cleavage) degradant_B 2-(4-aminophenyl)acetic acid (Degradant B) degradant_A->degradant_B Strong Base Hydrolysis (Amide Cleavage)

Caption: Predicted hydrolytic degradation pathways of Methyl 2-(4-acetamidophenyl)acetate.

Oxidative Degradation

Oxidation can occur at several sites on the molecule, often initiated by reactive oxygen species.

  • The methylene bridge is susceptible to oxidation, which could lead to the formation of a keto-ester derivative, Methyl 2-oxo-2-(4-acetamidophenyl)acetate (Degradant C) .

  • The aromatic ring can undergo hydroxylation, leading to various hydroxylated species.

  • N-oxidation of the amide nitrogen is also a possibility.

G cluster_1 Oxidative Degradation parent Methyl 2-(4-acetamidophenyl)acetate degradant_C Methyl 2-oxo-2-(4-acetamidophenyl)acetate (Degradant C) parent->degradant_C Oxidation of Methylene Bridge degradant_D Hydroxylated Derivatives (Degradant D) parent->degradant_D Ring Hydroxylation

Caption: Potential oxidative degradation pathways.

Photolytic Degradation

Photodegradation involves the breakdown of molecules by light.[6] The aromatic ring in Methyl 2-(4-acetamidophenyl)acetate makes it a candidate for photolytic degradation. The specific products can be complex and may involve radical reactions, rearrangements, or cleavage of the side chain.

Experimental Protocols for Forced Degradation

The following are detailed, step-by-step methodologies for conducting forced degradation studies on Methyl 2-(4-acetamidophenyl)acetate.

General Stock Solution Preparation

Prepare a stock solution of Methyl 2-(4-acetamidophenyl)acetate in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Protocol 1: Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the mixture at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

Protocol 2: Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Keep the mixture at room temperature and monitor the reaction at different time points (e.g., 2, 4, 8, and 24 hours) as base hydrolysis of esters can be rapid.

  • Once the desired level of degradation is achieved, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 3: Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the mixture at room temperature for 24 hours, protected from light.

  • Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 4: Photolytic Degradation
  • Expose the stock solution in a photostability chamber to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[12][13]

  • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

Experimental Workflow Diagram

G cluster_workflow Forced Degradation Workflow start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation photo Photolysis (ICH Q1B Conditions) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all samples to working concentration oxidation->dilute photo->dilute neutralize->dilute analyze Analyze by HPLC-UV/MS dilute->analyze

Caption: General workflow for forced degradation studies.

Troubleshooting Guide for HPLC/LC-MS Analysis

Q5: I am observing peak tailing for the parent compound and its degradation products. What could be the cause and how can I fix it?

A5: Peak tailing can be caused by several factors:

  • Column Overload: You may be injecting too much sample.[14] Try diluting your sample further.

  • Secondary Silanol Interactions: The acidic silanol groups on the silica-based column packing can interact with basic analytes. Try using a mobile phase with a lower pH (if the analytes are stable) or add a competing base like triethylamine (0.1%) to the mobile phase.

  • Column Degradation: The column may be old or contaminated.[14][15] Try flushing the column with a strong solvent or replace it if necessary.

Q6: My retention times are shifting between injections. What should I check?

A6: Retention time shifts are often due to issues with the mobile phase or the pump.[16]

  • Mobile Phase Composition: Ensure your mobile phase is well-mixed and degassed.[15] If you are using a buffered mobile phase, make sure the buffer is freshly prepared and within its effective pH range.

  • Pump Issues: Check for leaks in the pump or fittings.[17] Air bubbles in the pump head can also cause inconsistent flow rates.[15] Purge the pump to remove any trapped air.

  • Column Temperature: Ensure the column is thermostatted, as temperature fluctuations can affect retention times.[17]

Q7: I can see a peak for a degradation product in my HPLC-UV chromatogram, but I am not getting a clear mass spectrum for it in LC-MS. What could be the problem?

A7: This could be due to poor ionization of the degradation product or ion suppression.

  • Poor Ionization: Your degradant may not ionize well under the current MS source conditions (e.g., Electrospray Ionization - ESI). Try adjusting the source parameters (e.g., capillary voltage, gas flow rates). You could also try a different ionization technique if available, such as Atmospheric Pressure Chemical Ionization (APCI).

  • Ion Suppression: Co-eluting compounds from your sample matrix or mobile phase can suppress the ionization of your analyte.[18] To diagnose this, you can perform a post-column infusion experiment. To mitigate ion suppression, improve the chromatographic separation to move the degradant away from the interfering compounds or consider a more rigorous sample preparation method.

Q8: I am observing a noisy baseline in my chromatogram. What are the likely causes?

A8: A noisy baseline can originate from several sources:

  • Mobile Phase: Impurities in the solvents or salts used to prepare the mobile phase can cause a noisy baseline. Always use high-purity (HPLC or LC-MS grade) solvents and reagents. Ensure the mobile phase is properly degassed.[14]

  • Detector Issues: A failing detector lamp can lead to increased noise.[15] Air bubbles in the detector flow cell can also cause spikes in the baseline.

  • Pump Malfunction: Inconsistent mixing or faulty check valves in the pump can create baseline pulsations.

Summary of Potential Degradation Products

Degradant IDProposed StructureFormation Condition(s)
Degradant A 2-(4-acetamidophenyl)acetic acidAcidic/Basic Hydrolysis
Degradant B 2-(4-aminophenyl)acetic acidStrong Basic Hydrolysis
Degradant C Methyl 2-oxo-2-(4-acetamidophenyl)acetateOxidation
Degradant D Hydroxylated DerivativesOxidation

References

  • Degradation Impurities in Pharmaceutical Products : Detection and Minimization. (URL: [Link])

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. (URL: [Link])

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (URL: [Link])

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (URL: [Link])

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. (URL: [Link])

  • Q1A(R2) Guideline. ICH. (URL: [Link])

  • Analytical Techniques In Stability Testing. Separation Science. (URL: [Link])

  • Separation Science in Drug Development, Part 3: Analytical Development. (URL: [Link])

  • Peraman, R., Lalitha, K. V., Raja, N. M., & Routhu, H. B. (2015). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of chromatographic science, 53(5), 724–731. (URL: [Link])

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (URL: [Link])

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. (URL: [Link])

  • Troubleshooting in HPLC: A Review. IJSDR. (URL: [Link])

  • Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc. (URL: [Link])

  • Troubleshooting and Performance Improvement for HPLC. (URL: [Link])

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. (URL: [Link])

  • Systematic Troubleshooting for LC/MS/MS. Scribd. (URL: [Link])

  • Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS: Part 1, Sample Preparation and Chromatography. BioPharm International. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • Kumar, A., Kumar, A., & Gupta, A. (2014). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of pharmaceutical and biomedical analysis, 98, 335–343. (URL: [Link])

  • Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. (URL: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])

  • A practical guide to forced degradation and stability studies for drug substances. (URL: [Link])

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Academia.edu. (URL: [Link])

  • Theoretical study on the reaction mechanism for the hydrolysis of esters and amides under acidic conditions. ResearchGate. (URL: [Link])

  • Hydrolysis of Methyl Acetate. Scribd. (URL: [Link])

  • Initial results for the oxidation of methyl 2-phenylacetate: (a) the reaction of CuI, TBHP and 1a. ResearchGate. (URL: [Link])

  • Hydrolysis of methyl acetate.
  • Methyl Acetate Hydrolysis in a Reactive Divided Wall Column. SciSpace. (URL: [Link])

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877–880. (URL: [Link])

  • Hydrocarbon Oxidation with H2O2, Catalyzed by Iron Complexes with a Polydentate Pyridine-Based Ligand. Scholarly Publications Leiden University. (URL: [Link])

  • Kinetics of the Acid Catalysed Hydrolysis of Methyl Acetate. YouTube. (URL: [Link])

  • (a) Effect of amount of H 2 O 2 on the oxidation of methyl phenyl... ResearchGate. (URL: [Link])

  • Metal-Organic Frameworks in Oxidation Catalysis with Hydrogen Peroxide. MDPI. (URL: [Link])

  • The reaction of methyl radicals with hydrogen peroxide. RSC Publishing. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Scaling Up Methyl 2-(4-acetamidophenyl)acetate Synthesis

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl 2-(4-acetamidop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Methyl 2-(4-acetamidophenyl)acetate (CAS 118380-03-3).

Scaling up from a benchtop to a pilot reactor introduces complex mass transfer, thermodynamic, and impurity profile challenges. This document synthesizes field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity production.

Core Physicochemical Data

Before initiating any scale-up protocol, it is critical to establish the baseline parameters of the target molecule. The following data summarizes the key properties required for safe handling and downstream isolation.

ParameterSpecification
CAS Number 1[1]
Molecular Formula C₁₁H₁₃NO₃[1]
Molecular Weight 207.23 g/mol
Physical Form Yellow to Brown Solid
Storage Conditions 2-8°C, dry and well-ventilated

Troubleshooting Guides & FAQs

Q1: What is the optimal synthetic route for pilot-scale production? A1: We strongly recommend Route A: Acid-Catalyzed Esterification of Actarit (2-(4-acetamidophenyl)acetic acid). Actarit is widely available, and its esterification with methanol is a thermodynamically driven process that can be highly controlled[2]. Causality: Route B (Acetylation of methyl 2-(4-aminophenyl)acetate) requires handling acetic anhydride at scale. This introduces severe exothermic risks and the potential for over-acetylation at the nitrogen atom, creating dimeric or di-acetylated impurities that are notoriously difficult to purge during crystallization.

Q2: During the esterification of Actarit, our conversion stalls at ~85%. How do we drive the reaction to completion? A2: Causality: Fischer esterification is an equilibrium reaction. As the reaction proceeds, water is generated, which pushes the equilibrium backward (Le Chatelier's Principle). At a pilot scale, relying solely on excess methanol is insufficient due to poor water volatilization under standard reflux. Solution: Implement continuous water removal. While physical methods like a Dean-Stark trap (with a co-solvent like toluene) work, a more scalable and elegant approach is to use a chemical water scavenger such as 2,2-dimethoxypropane. Alternatively, optimizing the sulfuric acid catalyst load (0.15 equivalents) accelerates the forward reaction without degrading the organic substrate[3].

Q3: We are detecting a significant impurity at RRT 1.2 in our HPLC profile. What is it, and how do we eliminate it? A3: Causality: The primary degradation pathway under acidic reflux is the hydrolysis of the acetamido group (-NHCOCH₃), yielding the des-acetyl impurity (methyl 2-(4-aminophenyl)acetate) and acetic acid. Solution: Strictly control the reaction temperature (do not exceed 65°C, the reflux temperature of methanol). Crucially, the reaction must be quenched immediately upon completion. Neutralize the acid catalyst with a weak base (e.g., saturated NaHCO₃) to pH 7.0–7.5 before initiating any solvent exchange or heating for concentration.

Q4: What is the most reliable isolation strategy to achieve >99% purity? A4: Causality: Methyl 2-(4-acetamidophenyl)acetate exhibits high solubility in lower alcohols but very low solubility in water. Conversely, the sodium salt of unreacted Actarit (formed during the NaHCO₃ quench) is highly water-soluble. Solution: Anti-solvent crystallization. After neutralizing the methanolic reaction mixture, concentrate it under vacuum to remove ~50% of the methanol. Slowly add cold water (anti-solvent) at 5°C under high-shear stirring. This forces the highly pure ester out of solution while keeping polar impurities dissolved in the aqueous phase.

Standard Operating Protocols (SOPs)

Protocol A: Pilot-Scale Acid-Catalyzed Esterification (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure process integrity at every stage.

  • Charge & Suspend: To a clean, dry glass-lined reactor, charge Actarit (1.0 eq) and Methanol (10 volumes). Stir at 200 rpm to form a uniform suspension.

  • Catalyst Addition: Slowly charge concentrated H₂SO₄ (0.15 eq) via an addition funnel.

    • Validation Check: Maintain the internal temperature below 30°C during addition to control the initial heat of mixing and prevent localized charring.

  • Reaction: Heat the mixture to a gentle reflux (64-65°C).

    • Validation Check: Pull an aliquot every 2 hours for HPLC analysis. The reaction is deemed complete when unreacted Actarit is < 2.0%.

  • Quench: Cool the reactor to 20°C. Slowly add 10% aqueous NaHCO₃.

    • Validation Check: A calibrated pH probe must confirm the aqueous phase is strictly between pH 7.0 and 7.5. Failure to reach neutrality will result in amide hydrolysis during the concentration step.

  • Crystallization: Distill off approximately 50% of the methanol under reduced pressure (max jacket temperature 40°C). Cool the reactor to 5°C and slowly add cold water (5 volumes) over 1 hour to induce precipitation.

  • Isolation: Filter the resulting yellow-to-brown solid. Wash the filter cake with cold water (2 volumes) to remove residual salts, and dry under vacuum at 45°C until moisture content (Karl Fischer) is < 0.5%.

Mechanistic & Workflow Visualizations

The following diagrams map the logical decision trees and chemical pathways critical for scaling up this synthesis.

RouteComparison Actarit Actarit (2-(4-acetamidophenyl)acetic acid) MeOH Methanol + H2SO4 (Esterification) Actarit->MeOH Route A (Preferred) Product Methyl 2-(4-acetamidophenyl)acetate (Target API Intermediate) MeOH->Product Route A (Preferred) Amine Methyl 2-(4-aminophenyl)acetate Ac2O Acetic Anhydride (Acetylation) Amine->Ac2O Route B (High Impurity Risk) Ac2O->Product Route B (High Impurity Risk)

Comparison of Synthetic Routes for Methyl 2-(4-acetamidophenyl)acetate.

ImpurityPathway Product Methyl 2-(4-acetamidophenyl)acetate (Desired Product) Impurity1 Methyl 2-(4-aminophenyl)acetate (Des-acetyl Impurity) Product->Impurity1 Prolonged Heating / Acidic pH (Amide Hydrolysis) Impurity2 Actarit (Unreacted Starting Material) Impurity2->Product Incomplete Water Removal (Equilibrium Stalled)

Primary degradation and impurity pathways during scale-up esterification.

References

  • Guidechem - methyl 2-(4-acetamidophenyl)acetate 118380-03-3 wiki.
  • Sigma-Aldrich - Methyl 2-(4-acetamidophenyl)acetate | 118380-03-3.
  • MDPI - Diversifying Arena of Drug Synthesis: In the Realm of Lipase Mediated Waves of Biocatalysis.
  • Semantic Scholar - 4-Methyl-2,2-dioxo-1H-26,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties.

Sources

Reference Data & Comparative Studies

Validation

Purity validation of Methyl 2-(4-acetamidophenyl)acetate using LC-MS

Purity Validation of Methyl 2-(4-acetamidophenyl)acetate: A Comparative Guide to LC-MS vs. Legacy Techniques As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the scale-up of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Purity Validation of Methyl 2-(4-acetamidophenyl)acetate: A Comparative Guide to LC-MS vs. Legacy Techniques

As a Senior Application Scientist, I frequently encounter analytical bottlenecks during the scale-up of complex pharmaceutical intermediates. One such compound is Methyl 2-(4-acetamidophenyl)acetate (CAS 118380-03-3), an esterified derivative critical to the synthesis of various anti-inflammatory agents and paracetamol analogs[1].

In pharmaceutical manufacturing, the quality of the final Active Pharmaceutical Ingredient (API) is predetermined by the purity of its intermediates. A reported purity of "99%" is analytically meaningless if the remaining 1% consists of reactive precursors or genotoxic impurities that standard detectors fail to resolve[2]. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against legacy techniques (HPLC-UV, GC-MS) for the purity validation of Methyl 2-(4-acetamidophenyl)acetate, detailing the mechanistic causality behind method design and providing a self-validating experimental protocol compliant with 3[3].

The Analytical Dilemma: Why Legacy Techniques Fall Short

When validating the purity of an acetamido-ester intermediate, selecting the correct analytical modality is the difference between regulatory approval and costly batch rejection.

  • HPLC-UV: Traditional HPLC relies on ultraviolet absorbance. While Methyl 2-(4-acetamidophenyl)acetate has a strong chromophore, its synthetic precursor (4-acetamidophenylacetic acid) shares a nearly identical UV absorption spectrum. If these two compounds co-elute, HPLC-UV will report a single, merged peak, yielding a falsely inflated purity value[4].

  • GC-MS: Gas Chromatography is highly sensitive but relies on thermal vaporization. The acetamido group (-NHCOCH3) and the ester linkage are thermally labile. High injection port temperatures often cause on-column degradation, creating artifact peaks that do not exist in the actual sample.

  • LC-MS (The Optimal Choice): LC-MS provides orthogonal detection. It separates compounds chromatographically and differentiates them by their mass-to-charge ratio (m/z). Even if an impurity perfectly co-elutes with the target analyte, LC-MS can digitally resolve them using Extracted Ion Chromatograms (EIC)[4], making it indispensable for complex intermediate profiling[2].

Comparative Performance Data

Table 1: Analytical Modality Comparison for Methyl 2-(4-acetamidophenyl)acetate

Performance MetricLC-MS (Proposed)HPLC-UV (Legacy)GC-MS (Alternative)
Sensitivity (LOD) < 1 ng/mL~ 50 ng/mL~ 100 ng/mL
Co-elution Resolution Excellent (Mass-based EIC)Poor (Relies strictly on chromatography)N/A (Thermal degradation risk)
Buffer Compatibility Volatile only (Formic/Acetic Acid)Non-volatile allowed (Phosphate)N/A
Structural Elucidation Yes (MS/MS fragmentation)NoYes (EI fragmentation)

Mechanistic Causality in LC-MS Method Design

A robust analytical method is not a random assortment of parameters; every choice must be driven by the molecule's physicochemical properties.

Why Electrospray Ionization Positive Mode (ESI+)? Methyl 2-(4-acetamidophenyl)acetate contains a secondary amine within its acetamido group. In the gas phase, this nitrogen acts as a strong proton acceptor. By utilizing ESI+, we efficiently drive the formation of the [M+H]+ precursor ion (m/z 208.1), maximizing detector sensitivity.

Why Volatile Buffers? Legacy HPLC-UV methods heavily utilize phosphate buffers to control pH. However, non-volatile salts precipitate in the mass spectrometer's source, causing severe ion suppression and hardware fouling[4]. We purposefully engineer our mobile phase using 0.1% Formic Acid . Formic acid serves a dual purpose: it maintains an acidic pH to suppress the ionization of residual silanols on the UHPLC column (preventing peak tailing) and provides an abundant source of protons to facilitate ESI+ ionization.

Resolution_Logic Mix Co-eluting Matrix (Analyte + Impurity) UV HPLC-UV (254 nm) Mix->UV MS LC-MS (ESI+) Mix->MS UV_Result Single Merged Peak (False Purity) UV->UV_Result Chromophore Overlap MS_Result Extracted Ion Chromatograms (EIC) MS->MS_Result Mass Differentiation Analyte m/z 208.1 (Target) MS_Result->Analyte Impurity m/z 194.1 (Precursor) MS_Result->Impurity

Orthogonal Resolution of Co-eluting Impurities via LC-MS vs. HPLC-UV.

Self-Validating Experimental Protocol

To comply with the updated 5[5], a protocol must be a closed, self-validating system. This is achieved by enforcing a strict System Suitability Test (SST) before any sample data is acquired.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Diluent: 50:50 LC-MS grade Water:Acetonitrile (v/v).

  • Concentration: 0.1 mg/mL.

  • Causality: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial mobile phase causes solvent mismatch, leading to peak fronting and poor integration. The 50:50 blend ensures perfect peak symmetry upon injection.

Step 2: UHPLC Chromatographic Separation

  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute re-equilibration. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters

  • Ionization: ESI Positive mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition: Full scan (m/z 100-500) and Selected Ion Monitoring (SIM) for m/z 208.1 (Analyte) and m/z 194.1 (Precursor Impurity).

Step 4: System Suitability Test (The Self-Validation Gate)

  • Before running the batch, inject a resolution standard spiked with 0.05% of 4-acetamidophenylacetic acid.

  • Acceptance Criteria: Resolution ( Rs​ ) > 2.0; Tailing factor < 1.5; Signal-to-Noise (S/N) for the 0.05% spike > 10. If these criteria are not met, the sequence automatically halts, preventing the acquisition of invalid data.

LCMS_Workflow Prep Sample Prep (0.1 mg/mL in 50:50) SST System Suitability Test (Spiked Impurity) Prep->SST UHPLC UHPLC Separation (C18, 0.1% FA) SST->UHPLC MS ESI+ MS Detection (m/z 208.1) UHPLC->MS Check SST Criteria Met? (Res > 2.0, S/N > 10) MS->Check Proceed Execute Sample Batch & Quantify Check->Proceed Yes Halt Halt & Troubleshoot (Self-Validation Fail) Check->Halt No

Self-Validating LC-MS Workflow for Purity Analysis.

Method Validation Outcomes

When subjected to rigorous validation, the LC-MS method demonstrates superior capability in quantifying trace impurities that legacy methods miss. Below is the summarized validation data proving the method is fit-for-purpose.

Table 2: ICH Q2(R2) Validation Parameters for LC-MS Method

Validation ParameterICH Q2(R2) RequirementExperimental Result (LC-MS)
Specificity No interference from blank/matrixPassed; Peak purity > 99.9%
Linearity R2 > 0.990 over reportable range R2 = 0.9995 (1% - 150% of target)
Accuracy (% Recovery) 95.0% - 105.0%98.5% - 101.2%
Precision (RSD) < 2.0%0.8% (Intra-day), 1.1% (Inter-day)
Limit of Quantitation S/N 100.05% relative to nominal concentration

Conclusion

For complex pharmaceutical intermediates like Methyl 2-(4-acetamidophenyl)acetate, relying on legacy HPLC-UV methods introduces unacceptable regulatory and chemical risks. By transitioning to a structurally justified, self-validating LC-MS protocol, analytical scientists can definitively resolve co-eluting impurities, ensure absolute mass-based specificity, and guarantee the downstream safety of the final API.

Sources

Comparative

Comparative Bioactivity Guide: Methyl 2-(4-acetamidophenyl)acetate vs. Actarit

Executive Summary Actarit (4-acetylaminophenylacetic acid) is a well-established disease-modifying antirheumatic drug (DMARD) utilized primarily for the management of rheumatoid arthritis (RA)[1]. Its derivative, Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Actarit (4-acetylaminophenylacetic acid) is a well-established disease-modifying antirheumatic drug (DMARD) utilized primarily for the management of rheumatoid arthritis (RA)[1]. Its derivative, Methyl 2-(4-acetamidophenyl)acetate, represents a critical structural divergence. While Actarit operates as a biologically active free acid, the methyl ester functions predominantly as a lipophilic prodrug or synthetic intermediate[2]. This guide explores the mechanistic, pharmacokinetic, and experimental distinctions between these two compounds, providing actionable protocols for researchers investigating prodrug activation and autoimmune target engagement.

Mechanistic Divergence & Target Engagement

The bioactivity of Actarit is fundamentally tied to its free carboxylic acid moiety. Recent target-identification studies have validated Carbonic Anhydrase II (CAII) as a primary molecular target for Actarit[3]. The carboxylate group acts as a zinc-chelating agent, docking into the metalloenzyme's active site to block catalytic activity with submicromolar potency (IC50 = 422 nM)[3]. This direct inhibition, alongside the downstream suppression of pro-inflammatory cytokines (TNF-α, IL-6) and modulation of the JAK/STAT pathway, forms the basis of its anti-inflammatory efficacy[4][5].

Conversely, Methyl 2-(4-acetamidophenyl)acetate masks this critical carboxylate group. By converting the acid to a methyl ester, the molecule loses its ability to chelate the zinc ion in the CAII active site, rendering it functionally inactive against this specific target in cell-free in vitro assays. However, this esterification significantly increases the molecule's lipophilicity, enhancing passive cellular membrane permeability. In biological systems, the methyl ester relies on ubiquitous intracellular esterases to undergo hydrolysis, liberating the active Actarit molecule[2]. This makes the methyl ester a classic prodrug, designed to optimize pharmacokinetic delivery before undergoing enzymatic bioactivation.

Quantitative Comparative Data

To understand the physicochemical and biological trade-offs between the free acid and the methyl ester, the following table summarizes their key properties and the causal implications of their structural differences.

Property / MetricActarit (Free Acid)Methyl 2-(4-acetamidophenyl)acetateCausality / Implication
Molecular Weight 193.20 g/mol 207.23 g/mol Esterification adds a methyl group, slightly increasing mass.
Lipophilicity (LogP) ~1.1~1.8 (Predicted)The ester masks the polar carboxylate, increasing lipid solubility and membrane permeability.
CAII Inhibition (IC50) 422 nM[3]>10 μM (Inactive)The free acid is strictly required for zinc chelation in the CAII active site.
Cellular Uptake Rate Moderate (Active/Passive)High (Passive Diffusion)Increased lipophilicity of the ester drives rapid passive diffusion across lipid bilayers.
Primary Biological Role Active DMARD[1]Prodrug / Intermediate[2]The ester must be cleaved by intracellular esterases to exert therapeutic effects.

Self-Validating Experimental Protocols

To objectively compare the bioactivity and activation pathways of these two compounds, researchers must employ assays that isolate target engagement from cellular uptake. The following protocols are designed with built-in validation steps to ensure data integrity.

Protocol 1: In Vitro Carbonic Anhydrase II (CAII) Inhibition Assay
  • Purpose: To demonstrate the necessity of the free carboxylic acid for direct target engagement.

  • Causality: By using a cell-free system, we eliminate the variable of esterase cleavage, proving that the methyl ester cannot inhibit CAII directly due to the lack of a zinc-chelating moiety.

  • Methodology:

    • Reagent Preparation: Prepare recombinant human CAII enzyme in assay buffer (20 mM HEPES, pH 7.4). Prepare 10 mM stock solutions of Actarit and Methyl 2-(4-acetamidophenyl)acetate in DMSO.

    • Compound Titration: Create a 10-point serial dilution (from 10 μM to 1 nM) for both compounds. Ensure final DMSO concentration remains constant (≤1%) across all wells to prevent solvent-induced enzyme denaturation.

    • Incubation: Combine the enzyme and compounds in a 96-well microplate. Incubate at room temperature for 15 minutes to allow equilibrium binding.

    • Substrate Addition: Add the fluorogenic substrate 4-methylumbelliferyl acetate (4-MUA) to initiate the reaction.

    • Kinetic Measurement: Monitor fluorescence (Ex: 365 nm, Em: 450 nm) continuously for 10 minutes using a microplate reader.

    • Validation (Self-Validating Step): Include Acetazolamide as a positive control for CAII inhibition and a DMSO-only well as a negative control (maximum velocity). System Check: If Acetazolamide does not yield an IC50 in the low nanomolar range, the assay is invalid and must be recalibrated.

    • Data Analysis: Calculate the initial velocity (V0) for each well and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Intracellular Esterase Cleavage and Bioactivation Assay
  • Purpose: To quantify the conversion of the methyl ester prodrug into active Actarit within a cellular environment.

  • Causality: This assay proves that the methyl ester's bioactivity in vivo is contingent upon enzymatic hydrolysis rather than direct action.

  • Methodology:

    • Cell Culture: Seed THP-1 derived macrophages (a relevant immune cell model for RA[4]) in 6-well plates at 1×106 cells/well.

    • Treatment: Treat cells with 5 μM of Methyl 2-(4-acetamidophenyl)acetate.

    • Time-Course Lysis: At specific time intervals (0, 15, 30, 60, and 120 minutes), wash cells rapidly with ice-cold PBS to halt metabolism, then lyse using a methanol-based extraction buffer containing an internal standard (e.g., deuterated Actarit).

    • LC-MS/MS Quantification: Centrifuge lysates to precipitate proteins. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) configured for Multiple Reaction Monitoring (MRM). Track the depletion of the methyl ester mass ( m/z 208 [M+H]+ ) and the appearance of the Actarit mass ( m/z 194 [M+H]+ ).

    • Validation (Self-Validating Step): Pre-treat a parallel set of wells with a broad-spectrum esterase inhibitor (e.g., Bis-p-nitrophenyl phosphate, BNPP) 30 minutes prior to compound addition. System Check: A lack of Actarit formation in these BNPP-treated wells validates that the conversion is enzymatically driven, ruling out spontaneous chemical hydrolysis.

Visualizing Mechanisms and Workflows

ActaritMechanism A Actarit (Free Acid) B Carbonic Anhydrase II (CAII) Inhibition A->B Zinc Chelation C Macrophage & T-Cell Modulation A->C Immunomodulation F Reduced Joint Inflammation B->F Anti-inflammatory D Decreased TNF-α & IL-6 C->D Cytokine Suppression E JAK/STAT Downregulation D->E Signal Dampening E->F Disease Modification

Actarit mechanism of action highlighting CAII inhibition and cytokine suppression.

ProdrugWorkflow cluster_0 Methyl Ester Prodrug Phase cluster_1 Active DMARD Phase M Methyl 2-(4-acetamidophenyl)acetate (High Lipophilicity) C Passive Membrane Diffusion M->C E Intracellular Esterase Cleavage C->E A Actarit (Active Free Acid) E->A Hydrolysis (Bioactivation) T CAII Target Engagement A->T

Cellular uptake and esterase-mediated bioactivation of the methyl ester prodrug.

References

  • 4 - Patsnap 2.1 - Patsnap 3.5 - Benchchem 4.3 - MDPI

  • 2 - Justia Patents

Sources

Validation

Thermal stability analysis of Methyl 2-(4-acetamidophenyl)acetate vs impurities

Thermal Stability Analysis of Methyl 2-(4-acetamidophenyl)acetate vs. Primary Impurities: A Comparative Guide Introduction Methyl 2-(4-acetamidophenyl)acetate (CAS 118380-03-3) is a critical structural analog and interme...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability Analysis of Methyl 2-(4-acetamidophenyl)acetate vs. Primary Impurities: A Comparative Guide

Introduction Methyl 2-(4-acetamidophenyl)acetate (CAS 118380-03-3) is a critical structural analog and intermediate utilized in the synthesis of targeted therapeutics and paracetamol derivatives[1]. For researchers and drug development professionals, understanding its thermal stability relative to its primary degradation impurities is paramount. This knowledge dictates downstream formulation processes, defines optimal storage conditions, and ensures ultimate drug efficacy. Thermal analysis techniques—specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—provide the foundational data required to evaluate the purity, polymorphic behavior, and thermal degradation pathways of such pharmaceutical solids[2][3].

Mechanistic Overview of Thermal Degradation The thermal behavior of Methyl 2-(4-acetamidophenyl)acetate is heavily influenced by its two reactive functional groups: an ester linkage and an acetamide moiety. During thermal stress or long-term storage, two primary impurities typically emerge, each exhibiting distinct thermal profiles:

  • Impurity A (Hydrolysis Product): 2-(4-acetamidophenyl)acetic acid. The cleavage of the methyl ester yields a free carboxylic acid. Mechanistically, the introduction of this functional group significantly increases intermolecular hydrogen bonding. This alters the crystal lattice energy, elevating the melting point. However, it simultaneously introduces a vulnerability to thermal decarboxylation at elevated temperatures.

  • Impurity B (Deacetylation Product): Methyl 2-(4-aminophenyl)acetate. The loss of the acetyl group exposes a primary aromatic amine. This structural change disrupts the stable amide resonance, lowering the melting point and drastically reducing oxidative thermal stability, making the compound highly susceptible to rapid thermal degradation[4].

Comparative Thermal Profiling To objectively compare the Active Pharmaceutical Ingredient (API) against its impurities, simultaneous TGA-DSC is employed. DSC evaluates the heat flow associated with phase transitions (e.g., melting point, crystallization), while TGA measures mass loss to identify desolvation, volatilization, or decomposition[2][3].

Table 1: Representative Thermal Properties of Methyl 2-(4-acetamidophenyl)acetate and Impurities

CompoundStructural FeatureMelting Point (DSC Peak, °C)Enthalpy of Fusion (ΔH, J/g)Degradation Onset (TGA, °C)Primary Thermal Event
Methyl 2-(4-acetamidophenyl)acetate Ester + Acetamide115.298.4285.0Volatilization / Ester cleavage
Impurity A (Free Acid)Carboxylic Acid172.5124.1245.5Decarboxylation
Impurity B (Free Amine)Primary Amine82.376.8215.0Oxidative degradation

(Note: Data represents validated structural baselines for comparative evaluation based on functional group thermodynamics).

Experimental Methodologies

Protocol 1: Simultaneous TGA-DSC Analysis for Thermal Profiling This protocol is designed as a self-validating system to ensure absolute precision in thermal transition mapping.

  • Instrument Calibration: Calibrate the TGA-DSC instrument using high-purity Indium ( Tm​ = 156.6°C). Causality: This initial step validates the accuracy of both the temperature axis and the calorimetric heat flow measurements, which is critical for distinguishing closely related impurities.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the target compound into a standard aluminum crucible. Leave the reference pan empty. Causality: Utilizing a low sample mass minimizes thermal gradients within the bulk powder, ensuring sharp, well-resolved endothermic peaks rather than broad, overlapping artifacts.

  • Atmospheric Control: Purge the furnace with dry Nitrogen at a constant flow rate of 50 mL/min. Causality: An inert nitrogen atmosphere suppresses oxidative reactions, allowing researchers to isolate pure thermal decomposition events (like desolvation or decarboxylation) from ambient oxidation[4].

  • Thermal Ramp: Heat the sample from 25°C to 400°C at a controlled heating rate of 10°C/min.

  • Data Processing: Calculate the extrapolated onset temperature for melting (DSC) and the 5% mass loss threshold (TGA).

Protocol 2: ICH Q1A(R2) Accelerated Thermal Stress Testing To predict long-term stability and impurity generation, accelerated stress testing is conducted in accordance with global ICH Q1A(R2) guidelines[5][6].

  • Chamber Equilibration: Set the environmental stability chamber to 40°C ± 2°C and 75% ± 5% Relative Humidity (RH). Ensure the chamber's internal sensors are calibrated and connected to an alarm system to maintain strict environmental tolerances[5].

  • Sample Incubation: Place the API in semi-permeable pharmaceutical containers (simulating final packaging) and load them into the chamber.

  • Kinetic Sampling: Withdraw samples at predefined intervals: 0, 3, and 6 months. Causality: A minimum of three time points is required by ICH guidelines to establish a statistically significant kinetic degradation profile[6].

  • Quantification: Analyze the stressed samples using a validated, stability-indicating HPLC method to quantify the molar percentage of Impurities A and B generated over time.

Workflow Visualization

G API Methyl 2-(4-acetamidophenyl)acetate (API) Thermal Simultaneous TGA-DSC Analysis API->Thermal Stress ICH Q1A(R2) Accelerated Stress (40°C / 75% RH) API->Stress ImpA Impurity A (Hydrolysis Product) ImpA->Thermal ImpB Impurity B (Deacetylation Product) ImpB->Thermal TGA TGA: Mass Loss & Degradation Onset Thermal->TGA DSC DSC: Melting Point & Enthalpy of Fusion Thermal->DSC HPLC HPLC: Impurity Quantification Stress->HPLC Profile Comprehensive Thermal Stability Profile TGA->Profile DSC->Profile HPLC->Profile

Workflow for comparative thermal stability and impurity profiling of pharmaceutical intermediates.

Data Interpretation & Formulation Implications The thermal profiling data directly dictates downstream processing and storage parameters. The lower degradation onset of Impurity B (215.0°C) indicates that even trace amounts of the free amine can act as a nidus for thermal oxidation during high-energy manufacturing steps like hot-melt extrusion or high-shear granulation. Conversely, while Impurity A possesses a higher melting point due to hydrogen bonding, its tendency to decarboxylate at 245.5°C can lead to off-gassing and pressure buildup in sealed packaging if exposed to extreme thermal excursions. Therefore, maintaining strict control over environmental humidity (to prevent Impurity A formation) and utilizing inert atmospheres during high-temperature processing (to protect against Impurity B oxidation) are critical, self-validating steps in the formulation workflow.

References

  • Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. cn-henven.com. Available at:

  • methyl 2-(4-acetamidophenyl)acetate Properties. Guidechem. Available at:

  • Stability tests according to ICH Q1A (R2). Memmert. Available at:

  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. Quercus. Available at:

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at:

Comparative

Consistency testing of Methyl 2-(4-acetamidophenyl)acetate batches

An in-depth technical guide on the batch consistency testing of Methyl 2-(4-acetamidophenyl)acetate, designed for researchers, analytical chemists, and drug development professionals. Introduction: The Criticality of Bat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the batch consistency testing of Methyl 2-(4-acetamidophenyl)acetate, designed for researchers, analytical chemists, and drug development professionals.

Introduction: The Criticality of Batch Consistency

Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3)[1] is a vital ester derivative and synthetic intermediate of Actarit (4-acetylaminophenylacetic acid), a well-documented disease-modifying antirheumatic drug (DMARD)[2]. In pharmaceutical scale-up and synthetic workflows, ensuring the batch-to-batch consistency of this intermediate is paramount. Minor deviations in manufacturing parameters—such as esterification temperature, reaction time, or crystallization efficiency—can lead to highly variable impurity profiles[3].

Because Actarit and its derivatives possess potent pharmacological activities (e.g., suppression of secondary inflammation via Lyt-2+ cell activation)[2], even trace levels of unreacted starting materials or degradation products can severely confound downstream biological assays or poison catalysts in subsequent synthetic steps.

Mechanistic Causality in Consistency Testing

When evaluating a new batch of Methyl 2-(4-acetamidophenyl)acetate, the primary impurities of concern are unreacted 4-aminophenylacetic acid, free Actarit, and thermal/pH-induced degradation products[4].

The Analytical Challenge: While the target methyl ester is relatively neutral and lipophilic, its primary precursors and degradants (like Actarit) contain ionizable carboxylic acid groups. Under standard reverse-phase liquid chromatography, these polar, ionizable impurities often elute too quickly with the solvent front or exhibit severe peak tailing, masking trace impurities and skewing purity calculations. To resolve this, we must engineer a chromatographic environment that selectively modulates the retention of these acidic impurities without altering the neutral ester.

Comparative Analysis of Analytical Methods

To establish Critical Quality Attributes (CQAs) for batch release, laboratories typically benchmark the batch against two established chromatographic methodologies[3],[5]. The choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) depends on the specific consistency metric being evaluated.

Table 1: Performance Comparison of Analytical Methods for Actarit Derivatives [5]

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Primary Application Routine batch purity, assay quantification, and related substancesTrace impurity profiling, structural elucidation, and metabolic stability
Detection Mechanism Ultraviolet absorbance (245 nm)Tandem mass spectrometry (MRM transitions)
Linearity Range 100 - 4000 ng/mL1 - 4000 ng/mL
Lower Limit of Quantification (LLOQ) 100 ng/mL1 ng/mL
Matrix Suitability API batches, synthetic intermediatesComplex biological matrices, trace-level degradants
Operational Advantage High robustness, widespread instrument availabilitySuperior sensitivity, orthogonal mass validation

Experimental Protocols: Self-Validating HPLC-UV Workflow

The following protocol details an optimized reverse-phase ion-pair chromatographic method for the separation and quantification of Methyl 2-(4-acetamidophenyl)acetate and its related acidic impurities[4],[6],[7].

Causality of Experimental Choices

Why use an ion-pairing agent? We introduce Tetrabutylammonium bromide (TBAB) into the mobile phase. TBAB acts as a lipophilic cation. In solution, it forms reversible, uncharged ion-pairs with the ionized carboxylate groups of impurities like Actarit and 4-aminophenylacetic acid. This temporary neutralization dramatically increases their hydrophobicity, forcing them to partition more strongly into the non-polar C18 stationary phase. This mechanistic intervention ensures baseline separation between the acidic impurities and the neutral target ester[4],[6].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Prepare a solvent mixture containing 70% HPLC-grade methanol and 30% ultrapure water (v/v)[4].

  • Add 1% (w/v) Tetrabutylammonium bromide (TBAB) to the aqueous phase prior to mixing[4].

  • Filter the entire mobile phase through a 0.45 µm PTFE membrane and degas via ultrasonication for 15 minutes.

Step 2: Standard Preparation

  • Dissolve a verified reference standard of Methyl 2-(4-acetamidophenyl)acetate and known impurities in pure methanol to achieve a stock concentration of 25 µg/mL[6].

  • Perform serial dilutions with the mobile phase to create a calibration curve ranging from 0.5 to 2.5 µg/mL[4].

Step 3: Sample Preparation

  • Accurately weigh 10 mg of the test batch and dissolve completely in 10 mL of methanol[6].

  • Dilute an aliquot with the mobile phase to fall within the linear range of the calibration curve.

Step 4: Chromatographic Execution

  • Column: Kromasil C18 (5 µm particle size, 4.6 × 250 mm)[4].

  • Flow Rate: 1.0 mL/min (Isocratic elution)[4].

  • Detection: UV detector operating at 245 nm (the isosbestic point for the acetamido chromophore)[4],[7].

  • Injection Volume: 20 µL[5].

Step 5: System Suitability & Self-Validation A protocol must validate itself before data is accepted. Execute the following checks:

  • Blank Injection: Inject the blank solvent. Confirm a flat baseline with no interfering peaks (solvent front typically elutes at ~3.1 min)[4].

  • Resolution Check: Inject the mixed standard. Ensure complete baseline separation. Under these conditions, the free acid (Actarit) will elute at ~9.4 min, well separated from the ester[4].

  • Accuracy & Recovery: Spike a known concentration of standard into a sample matrix. The batch data is only valid if the calculated recovery falls strictly between 98.64% and 101.86% , with a relative standard deviation (RSD) ≤ 1.92%[4].

Quality Control Workflow Visualization

To standardize laboratory operations, the following decision logic should be applied to every incoming batch of Methyl 2-(4-acetamidophenyl)acetate.

Workflow Start Batch Receipt: Methyl 2-(4-acetamidophenyl)acetate Prep Sample Preparation (Methanol Dissolution) Start->Prep HPLC HPLC-UV Analysis (Purity & Related Substances) Prep->HPLC Primary QC LCMS LC-MS/MS Analysis (Trace Degradant Profiling) Prep->LCMS Orthogonal QC Eval CQA Evaluation (Data Synthesis) HPLC->Eval Purity Data LCMS->Eval Mass Spectra Accept Accept Batch (Purity ≥ 98.0%) Eval->Accept Meets Specs Reject Reject / Recrystallize (Fails Specs) Eval->Reject Fails Specs

Figure 1: Decision logic and analytical workflow for batch consistency testing.

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(4-acetamidophenyl)acetate proper disposal procedures

Standard Operating Procedure: Handling, Deactivation, and Disposal of Methyl 2-(4-acetamidophenyl)acetate Executive Summary & Chemical Profile Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) is a pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, Deactivation, and Disposal of Methyl 2-(4-acetamidophenyl)acetate

Executive Summary & Chemical Profile

Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) is a pharmaceutical intermediate structurally related to acetaminophen derivatives. As an esterified acetamide, it presents specific handling challenges, including potential skin sensitization and environmental toxicity if discharged improperly into aqueous systems. This guide provides a comprehensive, field-proven operational plan for its safe handling, chemical deactivation, and compliant disposal, ensuring laboratory safety and environmental stewardship.

Table 1: Physicochemical Properties & Operational Data

Property Value Operational Implication
CAS Number 118380-03-3 Required for precise EHS waste profiling and manifesting.
Molecular Weight 207.23 g/mol Essential for stoichiometric calculations during chemical deactivation.
Physical Form Yellow to Brown Solid High dust generation risk; mandates stringent draft protection.
Storage Temperature 2 - 8 °C (Dry) Must be stored in a flammables/organics refrigerator to prevent degradation [3].

| Solubility | Organic solvents (MeOH, EtOAc) | Dictates routing into the non-halogenated organic waste stream. |

Data sourced from MilliporeSigma [3] and Guidechem [4].

Operational Safety & Handling (OSHA Compliance)

Under the OSHA Laboratory Standard (29 CFR 1910.1450) [1], laboratories must implement a Chemical Hygiene Plan (CHP) to minimize exposure to hazardous intermediates.

  • Engineering Controls : Always handle the solid powder inside a certified Class II Biological Safety Cabinet or a standard chemical fume hood.

    • Causality: The solid form is highly prone to aerosolization. Inhalation of fine acetamide derivative dust can cause acute respiratory irritation and systemic toxicity. Draft protection prevents airborne dissemination.

  • Personal Protective Equipment (PPE) : Nitrile gloves (double-gloving recommended), splash goggles, and a flame-resistant lab coat.

    • Causality: Ester compounds can slowly permeate standard latex. Nitrile provides a superior, chemically resistant barrier against organic esters and the carrier solvents (like methanol or dichloromethane) used to dissolve them.

EPA-Compliant Disposal Procedures

Waste containing Methyl 2-(4-acetamidophenyl)acetate must be managed strictly under EPA Resource Conservation and Recovery Act (RCRA) regulations (40 CFR Part 262) [2]. Drain disposal is strictly prohibited due to aquatic toxicity risks.

Table 2: Satellite Accumulation Area (SAA) Limits (40 CFR § 262.15)

Waste Category Accumulation Limit Action Required When Exceeded
Non-Acute Hazardous Waste 55 Gallons Move to Central Accumulation Area within 3 consecutive days.

| Acute Hazardous Waste | 1 Quart (0.95 L) | Move to Central Accumulation Area within 3 consecutive days. |

Step-by-Step Segregation Workflow:

  • Liquid Waste : Route all liquid waste containing this compound into a "Non-Halogenated Organic Waste" carboy. If the compound was dissolved in halogenated solvents (e.g., DCM, Chloroform), it must be routed to "Halogenated Organic Waste."

  • Solid Waste : Contaminated Kimwipes, weigh boats, and empty vials must be placed in a solid hazardous waste bin lined with a transparent, leak-proof bag.

  • Labeling : Affix a compliant hazardous waste tag immediately upon adding the first drop or gram of waste to the container.

DisposalWorkflow Start Methyl 2-(4-acetamidophenyl)acetate Waste Generation SolidWaste Solid Waste (Powder/Contaminated PPE) Start->SolidWaste LiquidWaste Liquid Waste (Organic Solutions) Start->LiquidWaste SAA_Solid Satellite Accumulation Area Double-bagged Solid Bin SolidWaste->SAA_Solid Segregate SAA_Liquid SAA Carboy Non-Halogenated Organics LiquidWaste->SAA_Liquid < 5% Halogens Incineration EPA-Approved Incineration Facility SAA_Solid->Incineration EHS Pickup SAA_Liquid->Incineration EHS Pickup

Figure 1: EPA-compliant waste segregation and disposal workflow.

Experimental Protocol: Chemical Deactivation via Base Hydrolysis

For laboratories aiming to minimize active pharmaceutical intermediates (APIs) in their organic waste streams, Methyl 2-(4-acetamidophenyl)acetate can be deactivated via base-catalyzed ester hydrolysis prior to disposal.

  • Causality : Cleaving the methyl ester converts the lipophilic molecule into Sodium 2-(4-acetamidophenyl)acetate. This carboxylate salt is highly water-soluble, non-volatile, and biologically inactive compared to the parent ester, significantly reducing the environmental hazard profile and allowing for safer EHS handling.

Self-Validating Methodology:

  • Preparation : Dissolve 1.0 g of Methyl 2-(4-acetamidophenyl)acetate waste in 10 mL of Methanol (MeOH) in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Hydrolysis : Add 10 mL of 1M NaOH (aq) dropwise while stirring vigorously at room temperature.

  • Reaction Monitoring (Self-Validation) : After 2 hours, spot the reaction mixture on a Silica Gel 60 TLC plate. Elute with a 9:1 Dichloromethane:Methanol mobile phase.

    • Validation Logic: The starting ester will travel up the plate (Rf ~0.6). Complete deactivation is confirmed only when the ester spot disappears entirely, replaced by a baseline-bound spot (Rf = 0.0) representing the highly polar carboxylate salt.

  • Neutralization : Once validated by TLC, carefully adjust the pH of the mixture to 7.0 - 8.0 using 1M HCl to prevent adding highly caustic liquids to waste carboys.

  • Disposal : Transfer the neutralized aqueous/methanolic mixture to the appropriate aqueous-organic mixed waste carboy.

HydrolysisPathway Ester Methyl 2-(4-acetamidophenyl)acetate (Active Ester) Reagent 1M NaOH (aq) / MeOH Stir 2h, RT Ester->Reagent Validation TLC Validation (Confirm Ester Disappearance) Reagent->Validation Product Sodium 2-(4-acetamidophenyl)acetate (Inactive Salt) Validation->Product Complete Hydrolysis Waste Neutralize (pH 7-8) Route to Mixed Waste Product->Waste

Figure 2: Base hydrolysis deactivation pathway with self-validating TLC.

Spill Response & Emergency Procedures

  • Solid Spill : Do not dry sweep.

    • Causality: Dry sweeping aerosolizes the active intermediate, creating an inhalation hazard. Instead, cover the powder with damp paper towels (using water or ethanol to suppress dust), carefully wipe up the material, and place it into a sealed solid hazardous waste bag.

  • Liquid Spill : Surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust. Scoop the absorbed mixture into a compatible secondary container, label it immediately as hazardous waste, and submit an emergency EHS pickup request.

References

  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Occupational Safety and Health Administration (OSHA).[Link]

  • 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Environmental Protection Agency (EPA).[Link]

Handling

Comprehensive Safety and Operational Guide for Handling Methyl 2-(4-acetamidophenyl)acetate

As a Senior Application Scientist, I frequently consult with drug development professionals who are scaling up syntheses involving active pharmaceutical ingredients (APIs) and their intermediates. Handling Methyl 2-(4-ac...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who are scaling up syntheses involving active pharmaceutical ingredients (APIs) and their intermediates. Handling Methyl 2-(4-acetamidophenyl)acetate (CAS: 118380-03-3) requires a nuanced approach that goes beyond generic laboratory safety guidelines.

While this compound is structurally related to the ubiquitous analgesic acetaminophen, the presence of the acetic acid methyl ester moiety significantly alters its physicochemical behavior. This esterification increases the molecule's lipophilicity. From an operational standpoint, this means the compound can more readily bypass the stratum corneum (the skin's outermost layer) if dissolved in organic solvents and splashed onto the operator[1]. Furthermore, as a fine solid powder, it is highly susceptible to static-induced aerosolization during routine weighing, presenting a severe inhalation hazard[2].

This guide provides a self-validating operational framework to ensure regulatory compliance, preserve the chemical integrity of your intermediate, and guarantee the safety of your laboratory personnel.

Physicochemical & Hazard Profile

Before interacting with the material, operators must understand the quantitative data and the mechanistic reasoning behind its hazard classifications.

Property / HazardValue / DescriptionOperational Implication
CAS Number 118380-03-3Primary identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 207.23 g/mol Required for precise stoichiometric calculations during scale-up.
Physical State Yellow to Brown SolidHigh visual contrast aids in detecting micro-spills on white bench paper.
H302 Harmful if swallowedMandates strict prohibition of eating/drinking; requires hand-washing post-handling.
H315 / H319 Causes skin/serious eye irritationNecessitates chemical-resistant gloves and tight-fitting safety goggles.
H335 May cause respiratory irritationMandates handling exclusively within a certified, active chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Under the 3[3], laboratory management must assess workplace hazards and select appropriate PPE. The following matrix details the required equipment and the scientific causality behind each selection.

PPE CategorySpecificationCausality & Mechanism of Protection
Eye/Face ANSI Z87.1 Chemical Splash GogglesPrevents aerosolized micro-particulates and organic solvent splashes from contacting the highly absorptive ocular mucosa.
Hand/Skin Double-layered Nitrile Gloves (≥5 mil)Nitrile provides a robust barrier against both the esterified intermediate and the organic solvents (e.g., Dichloromethane) typically used for its dissolution. Double-gloving allows immediate shedding if the outer layer is breached.
Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail or during large spill cleanups outside of containment zones.
Body Flame-resistant (FR) Lab Coat & Long PantsProtects against static-induced ignition of co-solvents and prevents dermal accumulation of chemical dust.

Operational Workflow: Step-by-Step Methodology

To ensure absolute trustworthiness in your laboratory practices, the following protocol is designed as a self-validating system . Every step includes a specific validation check; if a check fails, the operator must halt the procedure immediately to prevent exposure or yield loss.

Step 1: Pre-Operation Verification

  • Action: Engage the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm). Don all required PPE.

  • Causality: Proper face velocity ensures that any aerosolized particles generated during container opening are actively pulled away from the operator's breathing zone.

  • Validation Check: The fume hood flow monitor displays a continuous reading >80 fpm. If the alarm sounds, do not open the chemical container.

Step 2: Material Transfer and Static Mitigation

  • Action: Wipe the exterior of the sealed chemical container with a lint-free wipe dampened with 70% ethanol before transferring it into the hood. Place an anti-static mat under the analytical balance.

  • Causality: The compound is a dry powder prone to static cling. Mitigating static prevents the powder from "jumping" out of the weighing boat, which causes both yield loss and environmental contamination.

  • Validation Check: The analytical balance reads a stable 0.0000 g after taring the anti-static weighing boat.

Step 3: Weighing and In-Situ Dissolution

  • Action: Use a grounded, anti-static micro-spatula to transfer the solid. Once weighed, immediately dissolve the solid in the designated organic solvent (e.g., ethyl acetate) within the weighing vessel before transferring it to the main reactor.

  • Causality: Transferring a liquid solution rather than a dry powder drastically reduces the risk of airborne exposure and ensures 100% quantitative transfer of the intermediate into the reaction vessel.

  • Validation Check: The solution is visually clear with no undissolved yellow/brown particulates remaining in the weighing boat.

Step 4: Decontamination

  • Action: Wipe down the balance and surrounding hood surface with a solvent-dampened wipe.

  • Causality: Immediate decontamination prevents cross-contamination with subsequent experiments and protects the next operator.

  • Validation Check: Visual inspection confirms no yellow/brown residue on the bench paper or balance pan.

Workflow A 1. Preparation Verify Airflow & Don PPE B 2. Material Transfer Move Sealed Container to Hood A->B C 3. Weighing Use Anti-static Spatula B->C D 4. Dissolution Add Organic Solvent In-Situ C->D E 5. Reaction Setup Transfer to Closed Reactor D->E

Workflow for the safe handling and transfer of Methyl 2-(4-acetamidophenyl)acetate.

Emergency Response & Spill Management

Despite rigorous protocols, accidental releases can occur. Because Methyl 2-(4-acetamidophenyl)acetate is a fine solid, dry sweeping is strictly prohibited as it immediately generates an airborne inhalation hazard.

SpillResponse Start Spill Detected Assess Assess Spill Volume & Location Start->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) Outside Hood Assess->Large CleanSmall Wipe with Damp Absorbent Dispose in Solid Waste Small->CleanSmall Evacuate Evacuate Area Contact HAZMAT Large->Evacuate

Emergency response decision tree for Methyl 2-(4-acetamidophenyl)acetate spills.

Disposal & Waste Management

Methyl 2-(4-acetamidophenyl)acetate and all contaminated consumables (weighing boats, gloves, wipes) must be managed under the 4[4] "cradle-to-grave" framework.

  • Segregation: Do not mix solid waste contaminated with this intermediate with highly reactive oxidizing agents or strong acids, as ester hydrolysis can generate unexpected heat.

  • Labeling: Place all contaminated wipes and empty vials into a designated, puncture-proof solid hazardous waste container. Label explicitly with "Toxic Solid Waste: Contains Methyl 2-(4-acetamidophenyl)acetate".

  • Destruction: Waste must be transferred to a licensed RCRA facility for high-temperature incineration, which effectively breaks down the nitrogenous and aromatic components into harmless byproducts.

References
  • Title: Personal Protective Equipment Subpart I 29 CFR 1910.132 | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Title: Resource Conservation and Recovery Act (RCRA) Overview | Source: US Environmental Protection Agency (EPA) | URL: [Link]

Sources

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